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Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid and Its Derivatives: A Technical Guide for Drug Discovery

Executive Summary In the realm of modern medicinal chemistry, nitrogen-bridged heterocycles act as privileged scaffolds due to their profound ability to mimic natural biological substrates. Among these, 6-chloroimidazo[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, nitrogen-bridged heterocycles act as privileged scaffolds due to their profound ability to mimic natural biological substrates. Among these, 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid stands out as a highly versatile, bifunctional building block. Functioning as a deazapurine analog, this core structure is uniquely positioned to engage ATP-binding pockets in kinases and active sites in E3 ubiquitin ligases[1].

This technical guide explores the structural rationale, orthogonal functionalization strategies, and the broad-spectrum biological activities of imidazo[1,2-a]pyrazine derivatives, providing actionable protocols and mechanistic insights for drug development professionals.

Structural Rationale: The Deazapurine Pharmacophore

The imidazo[1,2-a]pyrazine core is a bioisostere of the purine ring. By replacing specific nitrogen atoms with carbon, the scaffold maintains the flat, aromatic profile required for π−π stacking interactions within protein binding pockets, while altering the hydrogen-bond donor/acceptor topology to enhance target selectivity[2].

The specific substitution pattern of 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid offers two orthogonal vectors for chemical diversification:

  • The C6 Chlorine: The pyrazine ring is highly electron-deficient. The electronegative nitrogen atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C6-Cl bond highly susceptible to oxidative addition by Palladium(0) catalysts (for Suzuki/Negishi couplings) or direct Nucleophilic Aromatic Substitution (SNAr)[3][4].

  • The C2 Carboxylic Acid: This moiety serves as a prime handle for amide coupling or esterification, allowing medicinal chemists to rapidly modulate the lipophilic efficiency (LipE) and hydrogen-bonding network of the resulting derivatives[1].

Workflow cluster_0 Orthogonal Functionalization Start 6-Chloroimidazo[1,2-a]pyrazine -2-carboxylic acid C6 C6 Position (Chlorine) SNAr / Cross-Coupling Start->C6 C2 C2 Position (Carboxylic Acid) Amidation / Esterification Start->C2 Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, Aryl Boronic Acids) C6->Suzuki Oxidative Addition Amidation Peptide Coupling (HATU/DIPEA, Primary/Secondary Amines) C2->Amidation Carboxyl Activation Bio Target Engagement (Kinases, E3 Ligases, Pathogens) Suzuki->Bio Amidation->Bio

Workflow of orthogonal functionalization for imidazo[1,2-a]pyrazine derivatives.

Validated Experimental Protocols for Derivatization

To build a self-validating synthetic system, orthogonal functionalization must be carried out in a specific sequence to prevent cross-reactivity. Amidation at C2 is typically performed first, as the C6-Cl bond remains stable under standard peptide coupling conditions.

Protocol A: C2 Amidation via HATU Activation

Causality: HATU is selected over traditional EDC/HOBt coupling because it generates a highly reactive 7-azabenzotriazole active ester. This is critical for overcoming the potential steric hindrance and electronic deactivation caused by the adjacent nitrogen-bridged core, ensuring rapid and near-quantitative yields.

  • Activation: Dissolve 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester. Note: DIPEA is chosen as a non-nucleophilic base to prevent unwanted side reactions at the C6 position.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir for 2-4 hours.

  • Validation: Monitor reaction completion via LC-MS. Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling

Causality: The biphasic solvent system (1,4-Dioxane/H2O) is essential. Dioxane solubilizes the organic components, while water dissolves the K2CO3 base, which is required to activate the boronic acid into a boronate complex, facilitating the transmetalation step with the Palladium-aryl halide intermediate[4][5].

  • Reagent Assembly: To a microwave vial, add the C2-amide intermediate (1.0 eq), an aryl boronic acid (1.2 eq), K2CO3 (2.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with Argon for 10 minutes. Crucial step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.

  • Reaction: Heat the mixture to 90°C for 12 hours (or microwave at 110°C for 30 minutes).

  • Validation: Filter through a Celite pad to remove palladium black, concentrate, and purify via preparative HPLC.

Core Biological Activities & Target Mechanisms

Derivatives of the imidazo[1,2-a]pyrazine scaffold exhibit a remarkably broad spectrum of biological activities, driven by their ability to interface with diverse cellular machinery.

Inhibition of WWP1/WWP2 HECT E3 Ligases

WWP1 and WWP2 are HECT-domain E3 ubiquitin ligases frequently overexpressed in various cancers. They promote tumorigenesis by ubiquitinating and degrading key tumor suppressor proteins, such as PTEN[6]. Recent high-throughput screening and SAR studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of these ligases. The heterocyclic core engages in critical π−π stacking interactions with conserved tyrosine residues in the active site, while functional groups extending from the C2 position form strong ion-dipole interactions, effectively blocking the autoubiquitination process[2].

Mechanism Inhibitor Imidazo[1,2-a]pyrazine Derivative WWP WWP1 / WWP2 HECT E3 Ligase Inhibitor->WWP Competitive Inhibition (π-π Stacking) PTEN Tumor Suppressors (e.g., PTEN) WWP->PTEN Polyubiquitination Degradation Proteasomal Degradation PTEN->Degradation Targets for Survival Tumorigenesis & Cancer Cell Survival Degradation->Survival Promotes

Mechanism of action for imidazo[1,2-a]pyrazine inhibitors targeting WWP1/WWP2 E3 ligases.

Kinase Inhibition (TAK1, Mnk1/2)

Due to its structural homology to adenine, the scaffold acts as an ATP-competitive inhibitor. Derivatives synthesized from 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid have shown potent inhibitory effects against Transforming growth factor- β activated kinase-1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways[1]. Furthermore, C3- and C6-substituted variants have been developed as highly potent Mnk1/Mnk2 inhibitors[5].

Anti-Parasitic and Antimicrobial Properties

Beyond oncology, the scaffold is highly relevant in infectious diseases. Phenotypic drug design utilizing 6,5-bicyclic heteroaryl rings (replacing triazolopyridazine cores) has yielded imidazo[1,2-a]pyrazine analogs with potent parasiticidal activity against Cryptosporidium parvum, specifically inhibiting the development of macrogamonts (female gametocytes). Additionally, specific aminated derivatives have demonstrated pronounced antibacterial activity against Staphylococcus aureus and potent antioxidant (free radical scavenging) properties comparable to ascorbic acid[7].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative biological data associated with various functionalizations of the imidazo[1,2-a]pyrazine core, illustrating how specific structural modifications dictate target affinity.

Target / Disease ModelDerivative / ModificationObserved Activity (IC50 / EC50)Key Mechanistic Insight
WWP1 E3 Ligase 6,8-dichloroimidazo[1,2-a]pyrazine core32.7 µM (IC50) π−π stacking with active site tyrosine; extended ester chains improve ion-dipole binding[2].
WWP2 E3 Ligase 6-chloroimidazo[1,2-a]pyrazine core269.2 µM (IC50)Halogenation at C6 is strictly required for measurable activity against WWP2[2].
Cryptosporidium parvum 6,5-bicyclic heteroaryl replacements1.2 - 7.8 µM (EC50)Parasiticidal; disrupts gametocyte development while improving overall lipophilic efficiency (LipE).
Oxidative Stress (ROS) C8-aminated imidazo[1,2-a]pyrazines8.54 - 14.26 µM (IC50)Pronounced free radical scavenging activity, acting as a potent antioxidant system[7].
TAK1 Kinase C2-carboxamide derivativesLow micromolar (IC50)ATP-competitive binding; the C2-amide acts as a critical hydrogen bond donor/acceptor to the kinase hinge region[1].

Protocol for Target Engagement Validation: Differential Scanning Fluorimetry (DSF)

To validate that synthesized derivatives successfully engage their intended targets (e.g., WWP1/WWP2 or Kinases), DSF (Thermal Shift Assay) is the gold standard[6].

Causality: When a small molecule binds to a protein, it thermodynamically stabilizes the folded state. As the temperature ramps, the protein unfolds, exposing its hydrophobic core. SYPRO Orange dye binds to these exposed hydrophobic regions, resulting in a massive increase in fluorescence. A positive shift in the melting temperature ( ΔTm​ ) directly correlates to target engagement.

  • Assay Preparation: In a 96-well qPCR plate, prepare a 20 µL reaction volume containing 2 µM recombinant target protein in HEPES buffer (pH 7.4, 150 mM NaCl).

  • Compound Addition: Add the imidazo[1,2-a]pyrazine derivative to a final concentration of 50 µM (ensure DMSO concentration remains 2%).

  • Dye Addition: Add SYPRO Orange dye (final concentration 5X from a 5000X stock).

  • Thermal Ramping: Seal the plate and run a thermal melt protocol from 25°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A ΔTm​>2∘C compared to the DMSO control indicates significant, specific binding.

Sources

Exploratory

Literature review of imidazo[1,2-a]pyrazine compounds

Title: Engineering the Imidazo[1,2-a]pyrazine Scaffold: A Technical Whitepaper on Synthesis, Optimization, and Kinase Target Modulation 1. Executive Summary In my capacity as a Senior Application Scientist, I have evalua...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Imidazo[1,2-a]pyrazine Scaffold: A Technical Whitepaper on Synthesis, Optimization, and Kinase Target Modulation

1. Executive Summary In my capacity as a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds for drug discovery. Among them, the imidazo[1,2-a]pyrazine nucleus stands out as a privileged, nitrogen-based fused bicyclic pharmacophore characterized by a bridgehead nitrogen atom[1]. Functioning as a highly effective bioisostere for purines and other kinase-binding motifs, it has gained immense traction in medicinal chemistry[2]. This whitepaper critically synthesizes the latest synthetic methodologies, structural optimization strategies (including isotopic labeling and conformational restriction), and the biological efficacy of imidazo[1,2-a]pyrazine derivatives against high-value oncology and neurology targets[3][4][5].

2. Structural Significance & Causality in Drug Design The fusion of a five-membered imidazole and a six-membered pyrazine ring creates an electron-rich, planar system capable of forming critical hydrogen bonds with the hinge region of ATP-binding pockets in kinases[1][4].

  • Solvent-Accessible Region Targeting: Functionalization at the 8-position of the imidazo[1,2-a]pyrazine core allows for the projection of substituents into the solvent-exposed regions of kinases. This causality is critical: occupying this space improves both the potency and the off-target selectivity profiles of the inhibitor[3][6].

  • Metabolic Stability: Historically, the scaffold is susceptible to rapid oxidative metabolism. Strategic incorporation of halogens or isotopes (e.g., fluorine and deuterium) at metabolic "soft spots" restricts CYP450-mediated degradation, directly translating to enhanced oral bioavailability[4].

3. Synthetic Methodologies: From Classical to Green Multicomponent Reactions Historically, imidazo[1,2-a]pyrazines were synthesized via the condensation of 2-aminopyrazines with α-halocarbonyl compounds[1]. However, this classical approach often requires harsh reflux conditions and suffers from limited functional group tolerance. Modern approaches utilize the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (MCR), enabling a [4+1] cycloaddition in a single pot with high atom economy[7].

GBB_Workflow Aldehyde Aryl Aldehyde Imine Schiff Base Intermediate Aldehyde->Imine Amine 2-Aminopyrazine Amine->Imine Isocyanide tert-Butyl Isocyanide Product Imidazo[1,2-a]pyrazine Derivative Isocyanide->Product Catalyst Iodine (I2) Catalyst (Room Temp) Catalyst->Product Imine->Product [4+1] Cycloaddition

Iodine-catalyzed Groebke-Blackburn-Bienaymé multicomponent synthesis of imidazo[1,2-a]pyrazines.

Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines Causality & Self-Validation: Traditional condensations degrade sensitive functional groups due to high heat. Using molecular iodine (I₂) as a mild Lewis acid activates the imine intermediate at room temperature, facilitating nucleophilic attack by the isocyanide[7]. This protocol is designed as a self-validating system: visual cues (color changes), olfactory cues (consumption of isocyanide), and analytical mass matching ensure protocol integrity.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the selected aryl aldehyde (1.0 mmol) in a suitable green solvent (e.g., ethanol or PEG-400)[1][7].

  • Catalyst Addition: Add 10 mol% of molecular iodine (I₂). Mechanistic Note: I₂ facilitates the rapid formation of the Schiff base (imine) by polarizing the carbonyl oxygen, avoiding the need for Bronsted acids[7].

  • Isocyanide Introduction: Slowly add tert-butyl isocyanide (1.0 mmol) to the stirring mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Ethyl Acetate:Hexane 3:7). The reaction is typically complete within 2-4 hours, self-validated by the disappearance of the distinct imine spot and the cessation of the strong isocyanide odor.

  • Workup & Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce and remove residual iodine. Validation: The successful quench is visually confirmed by the transition of the aqueous layer from brown to colorless[7].

  • Purification & Absolute Validation: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography. Validate the final structure via ESI-HRMS (e.g., target mass [M+H]⁺ must match the calculated exact mass, such as 312.1460 vs found 312.1465)[7].

4. Biological Activity & Target Modulation The imidazo[1,2-a]pyrazine core has demonstrated exceptional versatility across multiple therapeutic targets, most notably as kinase inhibitors in oncology and receptor modulators in neurology[3][4][5].

4.1. Aurora Kinase Inhibition Aurora kinases (A and B) are critical regulators of mitosis; their anomalous regulation is heavily implicated in tumorigenesis[4]. Imidazo[1,2-a]pyrazine derivatives act as potent, ATP-competitive inhibitors[4][6]. Optimization Strategy: Early leads exhibited poor oral bioavailability. By optimizing the solvent-accessible 8-position and incorporating fluorine and deuterium atoms, researchers successfully blocked metabolic soft spots[4][6]. Deuterium incorporation reduced clearance across species, yielding a 3-fold improvement in oral exposure in non-human primates, culminating in the orally bioavailable Compound 25[4].

AuroraPathway Inhibitor Imidazo[1,2-a]pyrazine (e.g., Compound 25) AuroraA Aurora A Kinase Inhibitor->AuroraA Inhibits AuroraB Aurora B Kinase Inhibitor->AuroraB Inhibits MitosisA Spindle Assembly & Centrosome Maturation AuroraA->MitosisA MitosisB Chromosome Segregation & Cytokinesis AuroraB->MitosisB CellDeath Cell Cycle Arrest & Tumor Apoptosis MitosisA->CellDeath Disrupted MitosisB->CellDeath Disrupted

Mechanism of action for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors in oncology.

4.2. Phosphoinositide 3-Kinase (PI3K) Inhibition PI3Kα is a lipid kinase whose anomalous regulation drives cancer cell growth and survival[8]. To improve the selectivity profile of early PI3K inhibitors (like ETP-46321), researchers applied a conformational restriction strategy[3]. By synthesizing tricyclic imidazo[1,2-a]pyrazine derivatives, the scaffold was forced into a rigid geometry that perfectly complemented the unique topology of the PI3Kα/δ isoforms, leading to the highly selective molecule 8q[3].

4.3. AMPA Receptor Modulation (Neurology) Beyond oncology, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8[5]. High-throughput screening identified Compound 5, which exhibited subnanomolar potency and high brain penetrance, although high in vivo clearance remains a hurdle for clinical advancement[5].

5. Quantitative Data Summary

Compound / LeadPrimary TargetPharmacological Profile / PotencyKey Structural OptimizationRef.
Compound 25 Aurora A/B KinasePotent in vitro/in vivo anti-tumor activity.Fluorine/Deuterium incorporation improved oral PK 3-fold.[4]
ETP-46321 PI3KHigh baseline potency.Initial lead; required rigidification for selectivity.[3]
Molecule 8q PI3Kα/δBest-in-class isoform selectivity.Tricyclic conformational restriction of the core.[3]
Compound 5 AMPAR (TARP γ-8)Subnanomolar inhibition of Ca²⁺ flux.High selectivity over γ-2; high in vivo clearance.[5]
Compound 10a Anticancer (General)ESI-HRMS validated (m/z 312.1465).Synthesized via room-temp iodine-catalyzed MCR.[7]

6. Conclusion The imidazo[1,2-a]pyrazine scaffold is a cornerstone of modern rational drug design[1]. By transitioning from classical condensation to room-temperature multicomponent synthesis[7], medicinal chemists can rapidly generate diverse libraries with high fidelity. Furthermore, advanced SAR strategies—such as isotopic labeling[4] and conformational restriction[3]—have proven indispensable in overcoming the inherent pharmacokinetic liabilities of the core, paving the way for next-generation targeted therapeutics.

7. References

  • Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry (RSC Publishing).

  • Kerekes, A. D. et al. "Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure." Journal of Medicinal Chemistry (ACS Publications).

  • Pastor, J. et al. "Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy." Bioorganic & Medicinal Chemistry Letters (PubMed).

  • Pelkey, K. A. et al. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." Journal of Medicinal Chemistry (PMC).

  • Krishnamoorthy, R. et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances (PMC).

  • Singh, S. et al. "Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm." SAR and QSAR in Environmental Research (PubMed).

  • Addlagatta, A. et al. "Novel Imidazo[1, 2-a] Pyrazine Derivatives: Design, Synthesis." TSI Journals.

Foundational

Engineering the Imidazo[1,2-a]pyrazine Scaffold: Advanced Synthesis and Regioselective Functionalization

Abstract The imidazo[1,2-a]pyrazine core is a privileged, nitrogen-rich fused bicyclic pharmacophore that serves as a critical bioisostere for purines in medicinal chemistry[1]. Its specific structural geometry and hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine core is a privileged, nitrogen-rich fused bicyclic pharmacophore that serves as a critical bioisostere for purines in medicinal chemistry[1]. Its specific structural geometry and hydrogen-bonding capabilities make it an ideal scaffold for interacting with kinase hinge regions and allosteric receptor sites, as demonstrated by its utilization in TARP γ-8 selective AMPA receptor negative modulators[2]. However, the synthesis and late-stage functionalization of this scaffold present unique chemical challenges due to the stark electronic differences between the electron-rich imidazole ring and the electron-deficient pyrazine ring[3]. This technical guide provides an in-depth mechanistic analysis of de novo assembly strategies and regioselective functionalization workflows.

De Novo Scaffold Assembly: Overcoming Bimolecular Limitations

Historically, the synthesis of the imidazo[1,2-a]pyrazine core relied on the Tschitschibabin-type bimolecular condensation of 2-aminopyrazines with α-haloketones[1]. While foundational, this approach is often limited by harsh thermal requirements, the instability of highly functionalized α-haloketones, and poor atom economy.

To accelerate library diversification, modern drug discovery workflows prioritize the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[4]. This one-pot, three-component reaction utilizes a 2-aminopyrazine, an aldehyde, and an isocyanide to rapidly assemble the scaffold.

Mechanistic Causality: The efficiency of the GBB reaction is thermodynamically driven by the formation of a highly stable aromatic system. The reaction initiates with the condensation of the amine and aldehyde to form an electrophilic iminium ion. The isocyanide acts as a carbon nucleophile, attacking the iminium carbon. Subsequent 5-exo-dig cyclization is facilitated by the nucleophilic bridgehead nitrogen of the pyrazine, yielding a densely functionalized 3-amino-imidazo[1,2-a]pyrazine[4]. The inclusion of mild Lewis acids (e.g., Sc(OTf)3) or molecular iodine significantly lowers the activation energy of the iminium formation, allowing the reaction to proceed smoothly at room temperature[4][5].

ScaffoldSynthesis A 2-Aminopyrazine D Bimolecular Condensation (Base, Heat) A->D E GBB Multicomponent Rxn (I2 or Sc(OTf)3 catalyst) A->E B α-Haloketone B->D C Aldehyde + Isocyanide C->E F Imidazo[1,2-a]pyrazine D->F Traditional G 3-Amino-imidazo[1,2-a]pyrazine E->G Modern MCR

Synthetic pathways: Traditional condensation vs. GBB multicomponent reaction for scaffold assembly.

Regioselective Functionalization: Navigating Electronic Disparities

Once the core is assembled, late-stage functionalization is dictated by the scaffold's inherent electronic asymmetry.

  • The C3 Position (Imidazole Ring): The bridgehead nitrogen donates electron density into the five-membered imidazole ring, making C3 highly nucleophilic. Consequently, C3 undergoes facile electrophilic aromatic substitution (EAS) and direct Pd-catalyzed C-H arylation without the need for complex directing groups[3].

  • The C6 and C8 Positions (Pyrazine Ring): The two nitrogen atoms in the six-membered pyrazine ring withdraw electron density, rendering C6 and C8 highly electron-deficient. Functionalization here traditionally requires pre-halogenation followed by Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[6].

Mechanistic Causality of C6 C-H Activation: Direct C-H arylation at the unactivated C6 position was historically challenging until the application of the Concerted Metalation-Deprotonation (CMD) pathway[7]. By utilizing a carboxylate base like pivalic acid (PivOH), the carboxylate ligand coordinates both the palladium center and the C6 proton. This creates a highly ordered six-membered transition state that cleaves the C-H bond, effectively bypassing the electronic deactivation of the pyrazine ring[3][7].

Regioselectivity Core Imidazo[1,2-a]pyrazine Scaffold C3 C3 Position (Imidazole Ring) Electron-Rich Core->C3 C6 C6 Position (Pyrazine Ring) Electron-Deficient Core->C6 C8 C8 Position (Pyrazine Ring) Adjacent to Bridgehead N Core->C8 C3_Rxn Direct C-H Arylation Electrophilic Substitution C3->C3_Rxn High Nucleophilicity C6_Rxn Pd-Catalyzed CMD C-H Arylation Suzuki Cross-Coupling C6->C6_Rxn Requires Proton Shuttle (PivOH) C8_Rxn SNAr Displacement Cross-Coupling C8->C8_Rxn Halogenation Required

Regioselective functionalization logic based on the electronic properties of the scaffold.

Advanced Workflows: One-Pot Sequential Cross-Coupling

To maximize atom economy and reduce purification bottlenecks, researchers have engineered one-pot sequential protocols that merge traditional cross-coupling with direct C-H activation[8]. Starting with a 6-bromoimidazo[1,2-a]pyrazine, a Suzuki-Miyaura coupling is performed at C6. Without isolating the intermediate or adding new catalyst, a second aryl halide is introduced, and the temperature is elevated to drive direct C-H arylation at C3[8].

Self-Validating System: This protocol is inherently self-validating. The success of the secondary C3 C-H arylation serves as an internal chemical probe for catalyst longevity. If the palladium species aggregates into inactive "Pd black" during the initial Suzuki step due to oxygen ingress or ligand degradation, the subsequent C-H activation will fail, immediately signaling a breakdown in the catalytic cycle's integrity.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary functionalization and synthesis methodologies discussed:

MethodologyTarget PositionReagents / Catalyst SystemTemp (°C)Avg. Yield (%)Ref
GBB Multicomponent RxnCore (C3-Amino)Iodine (10 mol%), EtOHRT85 - 95[4]
Direct C-H ArylationC6Pd(OAc)2, PivOH, K2CO3, Toluene11065 - 75[7]
Sequential Suzuki / C-HC6 then C3Pd(OAc)2, CyJohnPhos, Cs2CO3, Dioxane90 then 12060 - 80[8]
Cross-Coupling (Thiol)C8Pd(dppf)Cl2, Cs2CO3, DMF (Microwave)18070 - 90[5]

Validated Experimental Protocols

Protocol A: Iodine-Catalyzed GBB Multicomponent Synthesis[4]

Objective: Rapid, room-temperature assembly of 3-amino-imidazo[1,2-a]pyrazines.

  • Reagent Preparation: In a dry 50 mL round-bottom flask, dissolve 2-aminopyrazine (1.0 equiv, 1.0 mmol) and the corresponding aryl aldehyde (1.0 equiv, 1.0 mmol) in absolute ethanol (2.0 mL) to achieve a 0.5 M concentration.

  • Iminium Formation: Stir the mixture at room temperature for 10 minutes to allow the initial electrophilic iminium ion intermediate to form.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 equiv, 1.2 mmol) dropwise to the reaction mixture.

  • Catalysis: Introduce molecular Iodine (10 mol%) as the catalyst. The mild Lewis acidity of iodine facilitates the nucleophilic attack of the isocyanide and subsequent 5-exo-dig cyclization.

  • Isolation: Stir the reaction at room temperature for 4-6 hours. Monitor progress via TLC (EtOAc/Hexane). Upon completion, quench with saturated aqueous sodium thiosulfate to neutralize the iodine. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: One-Pot Sequential Suzuki Cross-Coupling and Direct C-H Arylation[8]

Objective: Dual functionalization of the C6 and C3 positions in a single reaction vessel.

  • Initial Setup (Suzuki Coupling): In an oven-dried Schlenk tube under an N2 atmosphere, combine 6-bromoimidazo[1,2-a]pyrazine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.0 equiv, 0.5 mmol), Pd(OAc)2 (5 mol%), CyJohnPhos (10 mol%), and Cs2CO3 (5.0 equiv, 2.5 mmol) in 2.5 mL of anhydrous dioxane.

  • First Heating Phase: Heat the mixture to 90 °C for 3 hours. This selectively cross-couples the arylboronic acid at the halogenated C6 position.

  • Aryl Halide Addition (C-H Activation): Cool the reaction slightly and add the second aryl halide (1.5 equiv, 0.75 mmol) directly to the same flask without isolating the intermediate. Note: No additional palladium catalyst is required.

  • Second Heating Phase: Elevate the temperature to 120 °C and stir for an additional 18 hours. The elevated thermal energy drives the direct C-H arylation at the nucleophilic C3 position.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and palladium residues. Concentrate the filtrate in vacuo and purify the resulting 3,6-disubstituted imidazo[1,2-a]pyrazine via column chromatography.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Source: nih.gov.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Source: mdpi.com.
  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Source: acs.org.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: nih.gov.
  • C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. Source: acs.org.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Source: rsc.org.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Source: nih.gov.
  • Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. Source: researchgate.net.

Sources

Exploratory

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Novel Inhibitor Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals The landscape of modern drug discovery is characterized by an ever-present need for novel chemical scaffolds that offer both potent biologica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of modern drug discovery is characterized by an ever-present need for novel chemical scaffolds that offer both potent biological activity and favorable pharmacological properties. Among the heterocyclic compounds that have garnered significant attention, the imidazo[1,2-a]pyrazine core stands out as a "privileged" structure. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of atoms that can engage with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the discovery and development of novel inhibitors based on this versatile scaffold, with a focus on the strategic considerations, experimental workflows, and therapeutic potential that drive current research.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that serves as a structural analog of deazapurines.[1] This fundamental characteristic underpins its ability to interact with a wide array of biological targets, including kinases, proteases, and other enzymes implicated in various disease states. The inherent versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2][3]

The broad therapeutic potential of imidazo[1,2-a]pyrazine derivatives is well-documented, with demonstrated efficacy in several key areas:

  • Oncology: A significant body of research has focused on the development of imidazo[1,2-a]pyrazine-based inhibitors for various cancer targets. These include potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in tumors.[4][5][6] Additionally, this scaffold has been successfully employed to develop inhibitors of Phosphoinositide 3-kinase (PI3K), a key node in a signaling pathway frequently deregulated in cancer.[7][8] More recent studies have also explored their potential in targeting p53 and as antiproliferative agents in non-small cell lung cancer.[9]

  • Neurodegenerative Diseases: The unique structure of the imidazo[1,2-a]pyrazine core has also shown promise in the context of neurodegenerative disorders. For instance, derivatives have been investigated as inhibitors of microtubule affinity regulating kinase (MARK), which is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[10] Furthermore, related scaffolds like pyrrolo[1,2-a]pyrazines are being explored for their ability to inhibit the aggregation of amyloid-beta plaques.[11][12]

  • Infectious Diseases: The imidazo[1,2-a]pyrazine scaffold has also been a fruitful starting point for the development of novel anti-infective agents. Research has demonstrated their potential as antibacterial agents, including against drug-resistant strains, by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[13][14] Antiviral applications are also emerging, with derivatives showing activity against influenza virus nucleoprotein and human coronavirus.[15][16]

  • Immunotherapy: A recent and exciting application of this scaffold is in the field of cancer immunotherapy. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway.[17][18] By inhibiting ENPP1, these compounds can enhance the innate immune response against tumors.

The Synthetic Toolkit: Constructing the Imidazo[1,2-a]pyrazine Core

The successful development of novel inhibitors is critically dependent on efficient and versatile synthetic strategies. Fortunately, a variety of methods have been established for the construction of the imidazo[1,2-a]pyrazine core, allowing for the introduction of diverse substituents.

A common and effective approach involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[19] This method provides a straightforward route to the core structure and is amenable to a wide range of starting materials. More recently, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have gained traction for their efficiency and ability to generate molecular diversity in a single step.[20] Iodine-catalyzed one-pot three-component condensations have also been reported as an efficient method for synthesizing these derivatives.[21]

Below is a generalized workflow for the synthesis and initial screening of novel imidazo[1,2-a]pyrazine inhibitors.

Caption: Generalized workflow for the synthesis and screening of novel imidazo[1,2-a]pyrazine inhibitors.

Detailed Protocol: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines

This protocol is adapted from a reported efficient method for synthesizing imidazo[1,2-a]pyrazine derivatives.[21]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of the aryl aldehyde and 2-aminopyrazine in ethanol in a round-bottom flask, add iodine.

  • Stir the reaction mixture at room temperature.

  • Add tert-butyl isocyanide to the reaction mixture and continue stirring at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired imidazo[1,2-a]pyrazine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Structure-Activity Relationship (SAR) and Lead Optimization

The initial identification of a "hit" compound with promising activity is merely the first step in a long and complex drug discovery process. The subsequent phase of lead optimization is crucial for transforming a hit into a viable drug candidate. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This iterative process is guided by the analysis of the structure-activity relationship (SAR).[19]

For imidazo[1,2-a]pyrazine inhibitors, SAR studies have revealed several key insights:

  • Substitution at the 2- and 3-positions: These positions are often critical for target engagement. The introduction of various aryl and heteroaryl groups can significantly influence potency and selectivity.[14]

  • Substitution at the 8-position: Modifications at this position can impact both biological activity and pharmacokinetic properties such as oral bioavailability.[4] For example, introducing polar functionality at this position has been shown to improve aqueous solubility.[6]

  • Bioisosteric replacements: The use of bioisosteres, such as fluorine or deuterium, can be a powerful strategy to block metabolic pathways and improve drug-like properties.[5]

The following diagram illustrates the key steps in a typical lead optimization cycle.

Cancer_Signaling_Pathways cluster_Aurora Mitosis Regulation cluster_PI3K Cell Growth & Survival Aurora Kinases Aurora Kinases Mitotic Progression Mitotic Progression Aurora Kinases->Mitotic Progression Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo_Pyrazine_Inhibitor Imidazo_Pyrazine_Inhibitor Imidazo_Pyrazine_Inhibitor->Aurora Kinases Inhibition Imidazo_Pyrazine_Inhibitor->PI3K Inhibition

Caption: Inhibition of key cancer signaling pathways by imidazo[1,2-a]pyrazine inhibitors.

The cGAS-STING Pathway in Immuno-Oncology

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections and cellular stress, including in the tumor microenvironment. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response. ENPP1 is a key negative regulator of this pathway. [18]Recently discovered imidazo[1,2-a]pyrazine derivatives that inhibit ENPP1 have been shown to enhance cGAMP-induced STING pathway activation, thereby boosting the anti-tumor immune response. [17]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a versatile and valuable core structure in modern drug discovery. Its synthetic tractability, coupled with its ability to engage a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics.

Future research in this area is likely to focus on several key aspects:

  • Expansion of the Target Space: While significant progress has been made in targeting kinases and other enzymes, there is ample opportunity to explore the potential of this scaffold against other target classes, such as G-protein coupled receptors and ion channels.

  • Development of Covalent and Allosteric Inhibitors: The majority of current imidazo[1,2-a]pyrazine inhibitors are competitive, reversible binders. The development of covalent and allosteric inhibitors could offer advantages in terms of potency, selectivity, and duration of action.

  • Application in Combination Therapies: As our understanding of disease biology grows, so too does the appreciation for the importance of combination therapies. Imidazo[1,2-a]pyrazine-based inhibitors are well-suited for use in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

References

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  • PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
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  • American Chemical Society. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research.
  • Royal Society of Chemistry. (2014). Recent advances in development of imidazo[1,2- a ]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • American Chemical Society. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.
  • Google Patents. (n.d.). US8592425B2 - Imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as mark inhibitors.
  • Preprints.org. (n.d.). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. Preprints.org.
  • PubMed. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research.
  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank.
  • Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
  • PubMed. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives.
  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyrazines.
  • American Chemical Society. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
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  • American Chemical Society. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.
  • PubMed. (2017). Imidazo[1,2-α]pyridines Possess Adenosine A 1 Receptor Affinity for the Potential Treatment of Cognition in Neurological Disorders. Bioorganic & Medicinal Chemistry Letters.
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  • American Chemical Society. (2023). Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. ACS Chemical Neuroscience.
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  • PubMed. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry.

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Foundational

The Imidazo[1,2-a]pyrazine Core: A Technical Guide to its Reactivity and Functionalization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and the presence of multiple nitrogen atoms confer unique physicochemical properties, making it an attractive core for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological activities, including kinase inhibition, and have been investigated for their potential in treating cancer and other diseases. A thorough understanding of the reactivity of the imidazo[1,2-a]pyrazine core is paramount for the rational design and synthesis of new drug candidates. This in-depth technical guide provides a comprehensive overview of the key reactivity patterns of imidazo[1,2-a]pyrazine derivatives, supported by mechanistic insights and practical experimental protocols.

General Reactivity of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is an electron-deficient heterocycle due to the presence of the pyrazine ring. This inherent electronic nature significantly influences its reactivity. The imidazole ring, being more electron-rich, is the primary site for electrophilic attack, while the pyrazine ring is more susceptible to nucleophilic substitution, particularly when substituted with good leaving groups.

The numbering of the imidazo[1,2-a]pyrazine ring system is as follows:

mol [H] | N1--C2 /   C8a   C3 |     | C8----C3a--N4   / C7--C6 | N5

Caption: Numbering of the imidazo[1,2-a]pyrazine core.

Electrophilic Aromatic Substitution: Preferential Functionalization at the C3 Position

Electrophilic aromatic substitution (SEAr) on the imidazo[1,2-a]pyrazine core predominantly occurs at the C3 position of the imidazole ring. The pyrazine ring is generally deactivated towards electrophilic attack.[1][2] This regioselectivity is governed by the relative stability of the Wheland intermediate formed upon electrophilic attack.

Attack at C3 results in a more stable intermediate where the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring.[2] In contrast, attack at the C2 position leads to a less stable intermediate.

Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Electrophilic Attack Electrophilic Attack Imidazo[1,2-a]pyrazine->Electrophilic Attack E+ Attack at C3 Attack at C3 Electrophilic Attack->Attack at C3 More Favorable Attack at C2 Attack at C2 Electrophilic Attack->Attack at C2 Less Favorable Stable Wheland\nIntermediate Stable Wheland Intermediate Attack at C3->Stable Wheland\nIntermediate Less Stable Wheane\nIntermediate Less Stable Wheane Intermediate Attack at C2->Less Stable Wheane\nIntermediate C3-Substituted Product C3-Substituted Product Stable Wheland\nIntermediate->C3-Substituted Product -H+

Caption: Regioselectivity of Electrophilic Substitution.

Halogenation

Bromination is a common electrophilic halogenation reaction for this scaffold.

Experimental Protocol: Bromination of 2-substituted-6-methyl-imidazo[1,2-a]pyrazine [1]

  • Reactants: To a solution of the 2-substituted-6-methyl-imidazo[1,2-a]pyrazine in ethanol, add N-bromosuccinimide (NBS) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography to yield the 3-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivative.

Table 1: Examples of C3-Bromination [1]

SubstrateProductYield
2-phenyl-6-methyl-imidazo[1,2-a]pyrazine3-bromo-2-phenyl-6-methyl-imidazo[1,2-a]pyrazineHigh
2-butyl-6-methyl-imidazo[1,2-a]pyrazine3-bromo-2-butyl-6-methyl-imidazo[1,2-a]pyrazineGood

Nucleophilic Aromatic Substitution: Functionalizing the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyrazine moiety of the imidazo[1,2-a]pyrazine core, especially when it is substituted with a good leaving group like a halogen. The electron-withdrawing nature of the fused imidazole ring and the pyrazine nitrogens facilitates this reaction.

A common example is the displacement of a bromine atom at the C8 position by various nucleophiles.

Experimental Protocol: Nucleophilic Substitution of 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine [1]

  • Reactants: A mixture of the 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine and a cyclic or acyclic secondary amine (e.g., morpholine, piperidine) is heated.

  • Reaction: The reaction is carried out under heating, typically around 120°C, without the need for a catalyst.[1]

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

Table 2: Nucleophilic Substitution at C8 [1]

8-Bromo SubstrateNucleophileProduct
8-bromo-2-phenyl-6-methyl-imidazo[1,2-a]pyrazineMorpholine8-morpholino-2-phenyl-6-methyl-imidazo[1,2-a]pyrazine
8-bromo-2-phenyl-6-methyl-imidazo[1,2-a]pyrazinePiperidine8-piperidino-2-phenyl-6-methyl-imidazo[1,2-a]pyrazine

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and diverse imidazo[1,2-a]pyrazine libraries. The Suzuki-Miyaura coupling is particularly prevalent for the arylation of halogenated imidazo[1,2-a]pyrazines.

These reactions can be selectively performed at different positions (C3, C6, and C8) depending on the location of the halogen substituent.[3][4]

cluster_suzuki Suzuki-Miyaura Coupling Halo-Imidazo[1,2-a]pyrazine Halo-Imidazo[1,2-a]pyrazine Pd Catalyst & Base Pd Catalyst & Base Halo-Imidazo[1,2-a]pyrazine->Pd Catalyst & Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst & Base Arylated Imidazo[1,2-a]pyrazine Arylated Imidazo[1,2-a]pyrazine Pd Catalyst & Base->Arylated Imidazo[1,2-a]pyrazine

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Experimental Protocol: One-Pot Sequential Suzuki Cross-Coupling and Direct C-H Arylation [4]

This protocol allows for the functionalization at both C6 and C3 positions in a single pot.

  • Step 1: Suzuki-Miyaura Coupling at C6:

    • A mixture of 6-bromo-8-methoxyimidazo[1,2-a]pyrazine, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., CyJohnPhos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere (N2).

  • Step 2: Direct C-H Arylation at C3:

    • After the first step is complete (monitored by TLC), an aryl halide is added directly to the reaction mixture.

    • The mixture is then heated at a higher temperature to facilitate the direct C-H arylation at the C3 position.

  • Work-up and Purification: The final product is isolated and purified by column chromatography.

Table 3: Examples of Sequential Functionalization [4]

6-Bromo SubstrateArylboronic Acid (Step 1)Aryl Halide (Step 2)Yield
6-bromo-8-methoxy-imidazo[1,2-a]pyrazinePhenylboronic acid4-IodoanisoleGood
6-bromo-8-methoxy-imidazo[1,2-a]pyrazineThiophene-2-boronic acid4-BromobenzonitrileModerate

Other Important Reactions

Synthesis of the Imidazo[1,2-a]pyrazine Core

A variety of synthetic methods have been developed to construct the imidazo[1,2-a]pyrazine scaffold. One efficient method is the one-pot, three-component condensation reaction.[5][6]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis [5]

  • Reactants: A mixture of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (e.g., tert-butyl isocyanide) is stirred in a suitable solvent.

  • Catalyst: A catalytic amount of iodine is added to the mixture.

  • Reaction: The reaction is typically carried out at room temperature.

  • Work-up and Purification: The product is isolated and purified by standard methods.

2-Aminopyrazine 2-Aminopyrazine Iodine Catalyst Iodine Catalyst 2-Aminopyrazine->Iodine Catalyst + Aryl Aldehyde Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Iodine Catalyst->Imidazo[1,2-a]pyrazine [4+1] Cycloaddition Isocyanide Isocyanide Isocyanide->Iodine Catalyst

Caption: Three-Component Synthesis of Imidazo[1,2-a]pyrazines.

Reduction

The pyrazine ring of the imidazo[1,2-a]pyrazine system can be reduced under certain conditions, leading to partially saturated derivatives which can be useful for exploring non-planar pharmacophores.

Conclusion

The imidazo[1,2-a]pyrazine scaffold offers a versatile platform for the development of novel drug candidates. A deep understanding of its reactivity is crucial for medicinal chemists to strategically design and synthesize new derivatives with desired biological activities. This guide has provided a comprehensive overview of the key transformations of the imidazo[1,2-a]pyrazine core, including electrophilic and nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient exploration of the chemical space around this important heterocyclic system.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid in Kinase Inhibitor Development

Mechanistic Rationale & Scaffold Significance In contemporary medicinal chemistry, the imidazo[1,2-a]pyrazine core has emerged as a highly privileged scaffold for the development of ATP-competitive kinase inhibitors[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Significance

In contemporary medicinal chemistry, the imidazo[1,2-a]pyrazine core has emerged as a highly privileged scaffold for the development of ATP-competitive kinase inhibitors[1]. The bicyclic heteroaromatic system acts as an ideal hinge-binding motif. The nitrogen atoms within the core are precisely positioned to form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora Kinase A)[2].

6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid serves as a highly versatile, dual-functionalized building block for expanding Structure-Activity Relationships (SAR):

  • The C2-Carboxylic Acid (Solvent Channel Targeting): This moiety projects outward toward the solvent-exposed channel of the kinase ATP-binding pocket. It provides a synthetic handle for amidation, allowing the introduction of solubilizing groups (e.g., amino alcohols, piperazines) that dramatically improve oral bioavailability and pharmacokinetic profiles[3].

  • The C6-Chloro Group (Hydrophobic Pocket Targeting): The C6 position projects deep into the hydrophobic selectivity pocket (often interacting with the DFG motif). The chlorine atom serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions, enabling the introduction of bulky aryl or heteroaryl groups that drive kinase selectivity[4].

Target Pathway Modulation

Derivatives synthesized from this scaffold have demonstrated potent efficacy across multiple oncogenic and cell-cycle regulatory kinases, most notably Aurora Kinases A and B[2], Checkpoint Kinase 1 (CHK1)[5], and Anaplastic Lymphoma Kinase (ALK)[6].

G Scaffold Imidazo[1,2-a]pyrazine Derivatives AurA Aurora A / B Kinase Scaffold->AurA ATP-Competitive Inhibition CHK1 CHK1 / MK2 Scaffold->CHK1 ATP-Competitive Inhibition ALK ALK (Anaplastic Lymphoma Kinase) Scaffold->ALK ATP-Competitive Inhibition Oncogenic Oncogenic Signaling & Cell Cycle Progression AurA->Oncogenic Promotes CHK1->Oncogenic Promotes ALK->Oncogenic Promotes Apoptosis Mitotic Arrest & Apoptosis Oncogenic->Apoptosis Pathway Blockade

Fig 1: Kinase inhibition pathways targeted by imidazo[1,2-a]pyrazine derivatives.

Synthetic Methodologies & Experimental Protocols

To maximize yield and purity, the functionalization of 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid must follow a specific operational sequence. Causality of Sequence: The C2-amidation must be performed prior to the C6-Suzuki-Miyaura coupling. Amidation utilizes mild conditions that leave the C6-chloride intact. Reversing the sequence would expose the unprotected carboxylic acid to high-temperature basic conditions during cross-coupling, leading to decarboxylation or catalyst poisoning[4].

W Start 6-Chloroimidazo[1,2-a] pyrazine-2-carboxylic acid Amide Amide Coupling (C2 Position) Start->Amide HATU, DIPEA Suzuki Suzuki-Miyaura (C6 Position) Amide->Suzuki Pd(dppf)Cl2, Base Product Dual-Functionalized Kinase Inhibitor Suzuki->Product Isolation & QC

Fig 2: Sequential functionalization workflow of the imidazo[1,2-a]pyrazine scaffold.

Protocol 3.1: Regioselective C2-Amidation

This protocol utilizes HATU to form an active OAt ester, which is highly efficient for electron-deficient heterocyclic carboxylic acids.

  • Activation: Dissolve 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).

    • Causality: Stir for exactly 15 minutes at room temperature before adding the amine. This pre-incubation is critical to allow complete formation of the active ester intermediate, preventing side reactions.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validating QC: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 197.0) and the appearance of the product mass validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na2SO4 and concentrate.

Protocol 3.2: C6-Suzuki-Miyaura Cross-Coupling

This protocol introduces the selectivity-driving aryl group into the hydrophobic pocket.

  • Preparation: In a microwave-safe vial, combine the C2-amide intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water.

    • Causality: The biphasic system ensures complete dissolution of both the organic intermediate and the inorganic base, facilitating optimal mass transfer.

  • Degassing: Sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) active catalyst species to inactive Pd(II).

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and heat at 90°C for 12 hours (or 110°C for 30 min via microwave irradiation).

  • Self-Validating QC & Purification: Filter the crude mixture through a pad of Celite. Critical Step: Treat the filtrate with a palladium scavenger resin (e.g., SiliaMetS Thiol, 3.0 eq relative to Pd) and stir for 2 hours. Causality: Residual heavy metals can artificially inhibit enzymes in biological assays, leading to false-positive IC50 values. Scavenging ensures the biological data is trustworthy.

In Vitro Biological Validation

To validate the synthesized imidazo[1,2-a]pyrazine derivatives, a universal ADP-Glo™ Kinase Assay is employed. This luminescence-based assay measures ADP formed from a kinase reaction, making it independent of specific peptide substrates and ideal for profiling against multiple kinases[2].

Protocol 4.1: Luminescent Kinase Assay (ADP-Glo)
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO. Dilute 1:25 in assay buffer to yield a final DMSO concentration of 4% (preventing solvent-induced enzyme denaturation).

  • Kinase Reaction: In a 384-well plate, combine 1 µL of inhibitor, 2 µL of the target kinase (e.g., Aurora A) / Substrate mix, and 2 µL of ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes and read luminescence.

  • Self-Validating System (Z'-Factor): Every plate must include 100% activity controls (DMSO vehicle) and 0% activity controls (10 µM Staurosporine). Calculate the Z'-factor:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    An assay is only validated and accepted for IC50 calculation if the Z'-factor is > 0.5, ensuring high signal-to-noise ratio and trustworthy data.

Quantitative SAR Profiling

The modularity of the 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid scaffold allows for rapid tuning of kinase selectivity. The table below summarizes representative structure-activity relationships derived from literature[2][5][6].

Derivative ClassTarget KinaseC2 Substitution (Solvent Channel)C6 Substitution (Hydrophobic Pocket)IC50 Range (nM)
Aurora Dual Inhibitors Aurora A / BAcyclic amino alcoholsSubstituted isothiazoles0.02 - 250
CHK1 Inhibitors CHK1Substituted piperazinesPyrazole / Aryl derivatives5.0 - 50.0
MK2 Inhibitors MK2Small aliphatic amidesFused bicyclic heteroaryls15.0 - 120.0
ALK Mutant Inhibitors ALK (L1196M)Morpholine amidesSubstituted anilines10.0 - 100.0

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors Source: ResearchGate URL:[Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors Source: ResearchGate URL:[Link]

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors Source: PubMed (NIH) URL:[Link]

Sources

Application

Application of 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid in medicinal chemistry

Technical Application Note: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid in Kinase Inhibitor Discovery Executive Summary The imidazo[1,2-a]pyrazine bicyclic system is a privileged pharmacophore in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid in Kinase Inhibitor Discovery

Executive Summary

The imidazo[1,2-a]pyrazine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, frequently functioning as a highly effective purine bioisostere[1]. Specifically, 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5) serves as a highly versatile, bifunctional building block for the rapid assembly of small-molecule kinase inhibitors[2]. By offering two orthogonal vectors for diversification—a carboxylic acid at C-2 and an aryl chloride at C-6—this scaffold allows medicinal chemists to systematically probe the ATP-binding site of kinases, optimizing both target affinity and physicochemical properties[3].

Structural & Mechanistic Rationale

The design of kinase inhibitors requires the precise spatial orientation of functional groups to interact with the highly conserved ATP-binding pocket. The imidazo[1,2-a]pyrazine core natively provides two hydrogen bond acceptors (N1 and N7) that form critical interactions with the backbone amides of the kinase hinge region[3].

  • The C-2 Carboxylic Acid Vector: Positioned to direct substituents outward toward the solvent-exposed region of the kinase. Functionalization here (typically via amide coupling) is strategically used to introduce polar, solubilizing groups (e.g., morpholines, piperazines) that improve the molecule's pharmacokinetic profile and aqueous solubility without disrupting the core hinge-binding interactions[4].

  • The C-6 Aryl Chloride Vector: Oriented toward the hydrophobic pockets (such as the DFG-in/out motifs or selectivity pockets). The electron-deficient nature of the pyrazine ring makes the C-6 chlorine highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of bulky aryl or heteroaryl groups that drive target selectivity and picomolar affinity[5].

Quantitative Data & Scaffold Profiling

Table 1: Physicochemical Properties of the Building Block [2]

Property Value
Chemical Name 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS Registry Number 1196157-29-5
Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
SMILES OC(=O)C1=CN2C=C(Cl)N=CC2=N1

| Storage Conditions | Sealed in dry, 2-8°C |

Table 2: Pharmacological Applications & Target Profiling

Target Kinase Disease Indication Scaffold Role / Interaction Mechanism Reference
Aurora A / B Oncology (Ovarian, Breast) Dual hinge-binding (N1/N7); C-6 targets hydrophobic pocket to achieve picomolar affinity. [1][3][6]
CDK9 Oncology / Antiviral ATP-competitive inhibition; C-2 amides significantly improve aqueous solubility. [4]

| Diverse Kinases | Broad-spectrum | Regioselective metalation and cross-coupling at C-6 modulates selectivity profiles. |[5] |

Synthetic Workflows & Self-Validating Protocols

SyntheticWorkflow A 6-Chloroimidazo[1,2-a] pyrazine-2-carboxylic acid (Starting Material) B Amide Coupling (C-2) HATU, DIPEA Amine Nucleophile A->B Step 1 (Solvent Vector) C Suzuki Coupling (C-6) Pd(dppf)Cl2, K2CO3 Boronic Acid B->C Step 2 (Hydrophobic Vector) D Target Kinase Inhibitor (Lead Compound) C->D Isolation & Purification

Figure 1: Sequential orthogonal functionalization workflow of the imidazo[1,2-a]pyrazine scaffold.

Protocol A: C-2 Amide Coupling (Solvent Vector Functionalization)

Objective: To attach a solubilizing amine to the C-2 position. Causality & Reagent Selection: The carboxylic acid at C-2 is directly attached to an electron-deficient heteroaromatic core. Traditional coupling reagents (e.g., EDC/HOBt) often suffer from slow kinetics in this context, leading to competitive hydrolysis. HATU is selected because its HOAt leaving group is highly reactive, driving the amidation of sluggish heteroaromatic acids rapidly. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine without interfering with the active ester formation.

Step-by-Step Procedure:

  • Activation: Dissolve 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Incubation: Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: The reaction mixture will transition from a turbid suspension to a clear, pale-yellow solution, visually confirming the formation of the active HOAt ester. LC-MS monitoring should confirm the disappearance of the starting material (m/z 198 [M+H]+) prior to proceeding.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir for 2-4 hours at room temperature.

  • Quenching & Workup: Dilute the reaction with EtOAc and wash sequentially with saturated NaHCO3, water, and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the C-2 amide intermediate.

Protocol B: C-6 Suzuki-Miyaura Cross-Coupling (Hydrophobic Vector Functionalization)

Objective: To introduce an aryl/heteroaryl group at the C-6 position. Causality & Reagent Selection: The C-6 chlorine is primed for oxidative addition by Palladium(0)[5]. However, the basic nitrogens (N1, N7) of the imidazo[1,2-a]pyrazine core can coordinate to the Palladium catalyst, leading to catalyst poisoning. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand strongly chelates the Pd center, preventing displacement by the substrate's nitrogens. A biphasic solvent system (1,4-Dioxane/Water, 4:1) ensures the solubility of both the organic substrate and the inorganic base (K2CO3), which is essential for the transmetalation step.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the C-2 amide intermediate (1.0 eq), the desired aryl boronic acid or pinacol ester (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 90°C in an oil bath or microwave reactor for 2-4 hours.

    • Self-Validation Check: Monitor via TLC (UV active). Successful oxidative addition and transmetalation will result in a color change from orange/red to a dark brown/black suspension as Pd black slowly precipitates.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and wash with EtOAc. Extract the filtrate with water and brine.

  • Purification: Concentrate the organic layer and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Pharmacological Pathway Context

The resulting imidazo[1,2-a]pyrazine derivatives frequently exhibit potent activity against cell cycle-regulating kinases, most notably the Aurora kinase family (Aurora A and B)[3][6]. Inhibition of these targets disrupts critical mitotic processes, making this scaffold highly valuable in oncology drug development[1].

KinasePathway Inhibitor Imidazo[1,2-a]pyrazine Derivative Aurora Aurora A/B Kinase (Active State) Inhibitor->Aurora Competitive Binding (ATP Hinge Region) Mitosis Mitotic Spindle Assembly & Centrosome Maturation Inhibitor->Mitosis Pathway Blockade Aurora->Mitosis Phosphorylation Cascade Arrest G2/M Cell Cycle Arrest & Apoptosis Mitosis->Arrest Mitotic Catastrophe

Figure 2: Pharmacological mechanism of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

References

  • ResearchGate. "Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors"[6].[Link]

  • NIH/PMC. "Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus"[4].[Link]

  • NIH/PMC. "Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core"[3].[Link]

  • ResearchGate. "Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells"[1].[Link]

  • NIH/PMC. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates"[5].[Link]

Sources

Method

Application Notes and Protocols: In Vitro and In Vivo Assays for 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. These include anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CICA) is a member of this versatile class. Its structural features suggest potential interactions with various biological targets, making it a compound of significant interest for drug discovery and development.

This guide provides a detailed framework for the preclinical evaluation of CICA, focusing on robust in vitro and in vivo assays. The protocols are designed for researchers in pharmacology, biochemistry, and drug development. They are grounded in established methodologies and provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring data integrity and reproducibility. We will focus on assays relevant to common mechanisms of action for this compound class, including cytotoxicity, kinase inhibition, and metabolic modulation via the Mitochondrial Pyruvate Carrier (MPC).

PART 1: In Vitro Evaluation Strategies

In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's biological activity, mechanism of action, and safety profile at the cellular and molecular level. For a compound like CICA, a tiered approach is recommended, starting with broad cytotoxicity screening, followed by specific target-based and functional assays.

Section 1.1: Cellular Viability and Cytotoxicity Assay (MTT Assay)

Scientific Rationale: Before investigating specific mechanisms, it is crucial to determine the cytotoxic potential of CICA. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay helps determine the concentration range at which CICA affects cell survival, which is essential for designing subsequent experiments. Many imidazo[1,2-a]pyrazine derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[3][4]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC-3 prostate cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).[3]

    • Trypsinize and count the cells. Seed approximately 4-5 x 10³ cells per well in 100 µL of medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of CICA. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Expected Outcome
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
CICAA54948Experimental Value
CICAMCF-748Experimental Value
CICAPC-348Experimental Value
DoxorubicinA54948Reference Value
Section 1.2: Target-Based Assay: PI3K Kinase Inhibition

Scientific Rationale: The imidazo[1,2-a]pyrazine and related quinazoline scaffolds are known to inhibit key signaling kinases, particularly Phosphoinositide 3-kinase (PI3K).[4][5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A direct enzymatic assay can confirm whether CICA inhibits PI3K activity, providing mechanistic insight into its potential anticancer effects.

Experimental Workflow: PI3K Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_CICA Prepare CICA Dilutions mix Combine CICA, PI3Kα, ATP, and PIP2 in assay buffer prep_CICA->mix prep_Enzyme Prepare PI3Kα Enzyme Solution prep_Enzyme->mix prep_Substrate Prepare PIP2 Substrate prep_Substrate->mix incubate Incubate at RT (e.g., 60 min) mix->incubate stop_rxn Add Kinase-Glo® Reagent to stop reaction and deplete remaining ATP incubate->stop_rxn measure_lum Measure Luminescence stop_rxn->measure_lum calc Calculate % Inhibition measure_lum->calc plot Plot Dose-Response Curve and determine IC₅₀ calc->plot

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay (Promega) for PI3Kα
  • Reagent Preparation:

    • Prepare serial dilutions of CICA in kinase assay buffer.

    • Dilute recombinant human PI3Kα enzyme and its lipid substrate (e.g., PIP2) to the desired concentrations in the assay buffer.

    • Prepare an ATP solution at a concentration close to its Km for PI3Kα.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of CICA dilution or vehicle control.

    • Add 2.5 µL of the PI3Kα enzyme/PIP2 substrate mix.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each CICA concentration relative to the vehicle control and determine the IC₅₀ value.

Section 1.3: Functional Metabolic Assay: Mitochondrial Pyruvate Carrier (MPC) Inhibition

Scientific Rationale: The transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC) is a critical control point in cellular metabolism. Inhibition of the MPC has emerged as a therapeutic strategy for metabolic diseases and some cancers.[6] Given that some small molecules can target the MPC, it is valuable to assess if CICA modulates this carrier. We can measure this functionally by assessing how the compound affects mitochondrial respiration using pyruvate as a substrate.

Protocol: High-Resolution Respirometry (Oroboros Oxygraph-2k)
  • Mitochondria Isolation:

    • Isolate mitochondria from cultured cells (e.g., U2OS) or mouse liver tissue using differential centrifugation.

    • Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

  • Instrument Setup:

    • Calibrate the Oroboros Oxygraph-2k instrument according to the manufacturer's protocol.

    • Add 2 mL of mitochondrial respiration buffer (e.g., MiR05) to each chamber and allow the signal to stabilize.

  • Respiration Measurement:

    • Add a defined amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber.

    • Measure the baseline respiration (LEAK state) after the addition of pyruvate (e.g., 5 mM) and malate (e.g., 2 mM).

    • Add ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation (OXPHOS state), measuring the maximal pyruvate-driven respiration.

    • Once a stable OXPHOS rate is achieved, inject a specific concentration of CICA into the chamber. The canonical MPC inhibitor UK-5099 (e.g., 5 µM) should be used as a positive control.[7]

    • Record the subsequent change in the oxygen consumption rate. A decrease in oxygen consumption indicates inhibition of pyruvate-driven respiration.

  • Control and Data Analysis:

    • As a control, after observing inhibition, add a substrate that bypasses the MPC, such as glutamate/malate or succinate, to ensure the inhibition is specific to pyruvate transport and not a general effect on the electron transport chain.

    • Calculate the oxygen consumption rate (in pmol O₂/s/mg protein) before and after the addition of CICA.

    • Express the inhibitory effect as a percentage decrease in the pyruvate-driven OXPHOS state.

Data Presentation: Expected Respiration Traces

A typical trace would show a sharp drop in oxygen consumption rate upon addition of an MPC inhibitor like UK-5099 or a test compound with similar activity.

ConditionSubstrateStateCompound AddedResult
1Pyruvate + MalateLEAK-Baseline Respiration
2Pyruvate + MalateOXPHOSADPMaximal Respiration
3Pyruvate + MalateOXPHOSCICA / UK-5099Inhibition of Respiration
4Glutamate + MalateOXPHOS-Respiration Rescued

PART 2: In Vivo Evaluation

Following promising in vitro data, in vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-organism context. Based on the potential anticancer activity of the imidazo[1,2-a]pyrazine scaffold, a tumor xenograft model is a logical first step.

Section 2.1: Human Tumor Xenograft Mouse Model

Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor efficacy of a new chemical entity.[8] This model allows for the assessment of the compound's ability to inhibit tumor growth in a living system, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Experimental Workflow: Xenograft Efficacy Study

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis implant Implant Human Cancer Cells (e.g., M4Be) subcutaneously into athymic nude mice tumor_growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize mice into treatment groups (Vehicle, CICA, Positive Control) tumor_growth->randomize administer Administer treatment daily (e.g., oral gavage, intraperitoneal injection) randomize->administer monitor Monitor tumor volume and body weight 2-3 times per week administer->monitor monitor->administer euthanize Euthanize mice when tumors reach endpoint or at study conclusion (e.g., Day 21) monitor->euthanize Endpoint Reached plot_growth Plot mean tumor volume vs. time for each group monitor->plot_growth excise Excise tumors, weigh, and process for pharmacodynamic analysis euthanize->excise calc_tgi Calculate Tumor Growth Inhibition (TGI) excise->calc_tgi plot_growth->calc_tgi

Caption: Workflow for an in vivo anticancer xenograft study.

Protocol: Antitumor Efficacy in Athymic Nude Mice
  • Cell Implantation:

    • Harvest human cancer cells (e.g., M4Be melanoma cells, selected based on in vitro sensitivity) during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

    • Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor formation.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Groups should include: 1) Vehicle control, 2) CICA at one or more dose levels, 3) A positive control agent (e.g., fotemustine for melanoma models).[8]

  • Compound Administration and Monitoring:

    • Formulate CICA in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound and controls to the mice according to the planned schedule (e.g., once daily by oral gavage) for a set period (e.g., 21 days).

    • Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

    • At the endpoint, euthanize the mice, and carefully excise and weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze the statistical significance of the differences in tumor volume and weight between the treated and control groups (e.g., using ANOVA).

References

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]

  • PubMed. (2026, February 15). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Available from: [Link]

  • ResearchGate. (2025, August 10). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • PMC. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Available from: [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • American Elements. 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid: A Versatile Research Compound. Available from: [Link]

  • ResearchGate. (2025, October 16). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]

  • MDPI. (2022, February 2). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. Available from: [Link]

  • MDPI. (2002, March 31). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]

  • PMC. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice. Available from: [Link]

  • Portland Press. (1975, April 1). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Available from: [Link]

  • ResearchGate. (2025, October 14). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. Available from: [Link]

  • PMC. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Available from: [Link]

  • bioRxiv. (2026, January 24). Inhibition of the mitochondrial pyruvate carrier attenuates the integrated stress response activation in a cellular model of Huntington's disease. Available from: [Link]

  • PMC. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]

  • Semantic Scholar. (2017, February 17). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Available from: [Link]

  • Bentham Science. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available from: [Link]

  • PMC. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Available from: [Link]

  • PubMed. (2021, January 15). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. Available from: [Link]

  • PubMed. (2008, July 1). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Available from: [Link]

  • MDPI. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Available from: [Link]

  • MDPI. (2017, February 17). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Available from: [Link]

Sources

Application

Application Notes and Protocols: Crystallization of 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid

Introduction 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity, solid-state properties, and handling characteristics of this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity, solid-state properties, and handling characteristics of this intermediate are critically dependent on its crystalline form. Proper crystallization is not merely a purification step; it is a critical process that dictates particle size distribution, polymorphism, and ultimately, the quality and performance of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive guide to developing robust crystallization protocols for 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid, grounded in fundamental principles of physical chemistry and solid-state science.

Physicochemical Properties and Pre-Crystallization Analysis

A thorough understanding of the molecule's properties is foundational to developing a successful crystallization strategy. The structure of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid, featuring a heterocyclic aromatic system, a carboxylic acid group, and a chlorine atom, suggests a molecule with moderate polarity and a high potential for hydrogen bonding.

Key Molecular Features Influencing Crystallization:

  • Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor, making it highly likely to form dimers or extended hydrogen-bonded networks in the solid state. This is a primary driver for crystallization.

  • Imidazopyrazine Core: The nitrogen atoms in the fused ring system act as hydrogen bond acceptors, influencing solvent interactions and crystal packing.

  • Chlorine Atom (-Cl): The chloro-substituent can participate in weaker halogen bonding and influences the overall solubility in organic solvents.

A preliminary solubility screen is the first practical step. This involves testing the solubility of the compound in a range of solvents with varying polarities at both ambient and elevated temperatures.

Table 1: Predicted Solubility Profile and Solvent Selection Rationale

Solvent ClassExample SolventsPredicted SolubilityRationale & Use Case
Protic Methanol, EthanolHighGood for initial dissolution, but may be too strong a solvent for high yield. Often used as the "good" solvent in anti-solvent systems.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateModerate to HighExcellent candidates for cooling crystallization due to a significant change in solubility with temperature.
Ethereal Tetrahydrofuran (THF), 2-Methyl-THFModerateGood dissolution capabilities, can be used for cooling or anti-solvent methods.
Non-Polar Heptane, TolueneLow to InsolublePrimarily used as anti-solvents to induce precipitation from a more polar solvent system.
Aqueous Water (pH dependent)Low (acidic), High (basic)The carboxylic acid group will be deprotonated at higher pH, leading to high solubility as a salt. Crystallization by pH swing is a potential method.

Crystallization Protocols

The following protocols are designed as starting points. Optimization of parameters such as concentration, cooling rate, and solvent ratios is recommended for achieving desired crystal attributes.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is the most common and straightforward crystallization method, relying on the principle that solubility decreases with temperature.

Methodology:

  • Solvent Selection: Based on the solubility screen, select a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature (e.g., Acetone, Ethyl Acetate).

  • Dissolution: In a jacketed reactor vessel, add the crude 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid to the selected solvent. A starting concentration of 10-20 volumes of solvent (e.g., 10-20 mL per gram of solid) is recommended.

  • Heating: Agitate the mixture and heat to a temperature just below the solvent's boiling point until all solids are completely dissolved. A clear solution is indicative of full dissolution.

  • Clarification (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Controlled Cooling: Program the reactor to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). Slow cooling is crucial for promoting the growth of larger, more ordered crystals.

  • Maturation: Once the target low temperature (e.g., 0-5 °C) is reached, hold the slurry under agitation for a period of 2-4 hours. This "aging" or "maturation" step allows the system to reach equilibrium and can improve yield and crystal form.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram 1: Cooling Crystallization Workflow

s1 1. Dissolution (Crude solid + Solvent) s2 2. Heating & Agitation (e.g., 50-60°C) s1->s2 Heat s3 3. Hot Filtration (Optional - Remove insolubles) s2->s3 Clear Solution s4 4. Controlled Cooling (e.g., 5-10°C / hour) s2->s4 If no filtration needed s3->s4 s5 5. Maturation (Hold at 0-5°C for 2-4h) s4->s5 Nucleation & Growth s6 6. Filtration & Washing (Isolate crystals) s5->s6 s7 7. Drying (Vacuum oven) s6->s7 s8 Pure Crystalline Product s7->s8

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.

Methodology:

  • Solvent System Selection: Identify a solvent pair. The "good" solvent should fully dissolve the compound (e.g., Methanol, THF), and the "anti-solvent" should be fully miscible with the good solvent but should not dissolve the compound (e.g., Heptane, Water).

  • Dissolution: Dissolve the crude 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid in a minimal amount of the good solvent at ambient temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; slow addition promotes crystal growth over amorphous precipitation. Monitor for the onset of turbidity (the cloud point), which indicates nucleation.

  • Seeding (Optional): Once the cloud point is reached, you can add a small quantity of previously obtained seed crystals to encourage the growth of a specific crystal form.

  • Equilibration: Continue the slow addition of the anti-solvent. After the full volume of anti-solvent has been added, allow the resulting slurry to stir for 1-2 hours to ensure complete crystallization.

  • Isolation and Drying: Isolate, wash (with a mixture of the good/anti-solvent), and dry the crystals as described in Protocol 3.1.

Diagram 2: Anti-Solvent Crystallization Workflow

s1 1. Dissolution (Crude solid + 'Good' Solvent) s2 2. Slow Addition of Anti-Solvent s1->s2 s3 Cloud Point Reached (Nucleation begins) s2->s3 s4 3. Seeding (Optional) s3->s4 s5 4. Continue Anti-Solvent Addition s3->s5 s4->s5 s6 5. Equilibration (Stir slurry for 1-2h) s5->s6 s7 6. Filtration & Drying s6->s7 s8 Pure Crystalline Product s7->s8

Caption: Workflow for Anti-Solvent Crystallization.

Validation and Characterization

The success of a crystallization protocol is not only determined by the yield but also by the physical form of the isolated solid. It is imperative to characterize the resulting crystals to ensure the desired polymorphic form has been obtained and that it meets the required purity standards.

Recommended Analytical Techniques:

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystal form (polymorph) of the material.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and purity of the compound, and to identify polymorphic transitions.

  • Microscopy: Visual confirmation of crystal habit, size, and evidence of agglomeration.

  • High-Performance Liquid Chromatography (HPLC): To confirm the chemical purity of the crystallized material.

Conclusion

The protocols outlined in these application notes provide a systematic approach to developing a robust crystallization process for 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid. The choice between cooling and anti-solvent crystallization will be dictated by the compound's specific solubility profile. Researchers should begin with a thorough solubility screen and then use these protocols as a guide, optimizing for yield, purity, and the desired crystal form. Comprehensive solid-state characterization is a mandatory final step to validate the outcome of the crystallization process.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). [Link]

  • Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]

Method

Application Note: Utilizing 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid for Kinase Target Identification via Chemical Proteomics

Executive Summary & Chemical Rationale The imidazo[1,2-a]pyrazine scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its ability to competitively bind the ATP hinge region of crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The imidazo[1,2-a]pyrazine scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its ability to competitively bind the ATP hinge region of critical oncogenic kinases, including Aurora kinases (AURKA/B), Phosphoinositide 3-kinases (PI3K), and PIM-1[1][2][3]. However, translating a high-affinity binder into a clinical candidate requires a comprehensive understanding of its polypharmacology. Target identification via chemical proteomics is essential to map both on-target efficacy and off-target liabilities[4].

6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1196157-29-5) is an elite bifunctional building block engineered specifically for these target deconvolution workflows[5]. Its structural logic is twofold:

  • The C6-Chloro Handle: Acts as a reactive site for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling), allowing researchers to build specific Structure-Activity Relationship (SAR) profiles that probe the hydrophobic pockets of the kinase active site[6].

  • The C2-Carboxylic Acid: Serves as a solvent-exposed vector. Because the core nitrogen atoms interact with the kinase hinge region, the C2 position naturally points outward toward the solvent channel. This allows for seamless amide bioconjugation to affinity matrices without sterically occluding the pharmacophore's binding interface[7].

G A Imidazo[1,2-a]pyrazine ATP Hinge Binder B C6-Chloro Handle SAR Diversification A->B Structural Modification C C2-Carboxylic Acid Linker Attachment A->C Solvent Exposed Vector D Affinity Matrix Target Pull-down C->D Amide Coupling

Fig 1. Pharmacophore logic of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid for probe design.

Protocol I: Synthesis and Immobilization of the Affinity Probe

To transform the raw building block into a functional proteomics probe, the molecule must first be derivatized to match the active inhibitor's structure, then covalently linked to a solid support.

Step 1.1: C6-Diversification (SAR Generation)
  • Procedure: Subject the 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid to a Suzuki-Miyaura cross-coupling with the desired aryl boronic acid using Pd(dppf)Cl₂ and K₂CO₃ in a 1,4-dioxane/water mixture.

  • Causality: The C6 position dictates kinase selectivity (e.g., differentiating Aurora A from Aurora B)[8]. Modifying this position ensures the immobilized probe accurately mimics the free drug candidate.

Step 1.2: Amide Coupling to the Affinity Matrix
  • Procedure: Dissolve the C6-derivatized acid (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester. Add amine-functionalized magnetic beads (e.g., Dynabeads™ M-270 Amine) and incubate at room temperature for 4 hours.

  • Causality: HATU is selected over standard EDC/NHS coupling because imidazo[1,2-a]pyrazine-2-carboxylic acids can be sterically hindered and electronically deactivated. HATU ensures near-quantitative conversion to the active ester, preventing unreacted amines on the beads from causing high background binding.

  • Self-Validating Checkpoint: Retain a 10 µL aliquot of the post-coupling supernatant. Analyze via HPLC at 254 nm to quantify the depletion of the free activated acid. Proceed to biological assays only if coupling efficiency exceeds 85%. Quench remaining unreacted bead amines with acetic anhydride to prevent non-specific electrostatic interactions.

Protocol II: Chemical Proteomics (Affinity Pull-Down)

This protocol utilizes a "Kinobeads" style approach to isolate interacting proteins from native cell lysates, utilizing a strict competition control to validate target specificity.

G Lysate Native Cell Lysate (NP-40 Buffer) Split Split Sample Lysate->Split Control Lysate + Free Inhibitor (Competition Control) Split->Control Test Lysate + Vehicle (Active Sample) Split->Test Beads Immobilized Probe Beads (Affinity Enrichment) Control->Beads Test->Beads MS On-Bead Digestion & LC-MS/MS Analysis Beads->MS

Fig 2. Self-validating chemical proteomics workflow utilizing a competition control.

Step 2.1: Native Lysate Preparation
  • Procedure: Lyse target cells (e.g., K562 or HeLa) in a mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.8% NP-40, 1.5 mM MgCl₂, supplemented with protease and phosphatase inhibitors). Centrifuge at 14,000 x g for 20 min to clear debris.

  • Causality: The use of 0.8% NP-40 (a non-ionic detergent) instead of SDS is critical. SDS denatures the tertiary structure of the kinase ATP-binding pocket, which would completely abolish the conformation-dependent interaction with the imidazo[1,2-a]pyrazine core.

Step 2.2: Pre-clearing and Competition Control (The Validation Engine)
  • Procedure: Split the cleared lysate into two equal aliquots (5 mg protein each).

    • Aliquot A (Test): Add DMSO vehicle (0.1% final).

    • Aliquot B (Competition Control): Add 10 µM of the free, unconjugated imidazo[1,2-a]pyrazine inhibitor. Incubate both for 30 minutes at 4°C.

  • Causality: The competition control is the cornerstone of trust in chemical proteomics. If a protein is a true target, the free inhibitor will saturate its binding sites, preventing it from binding to the immobilized probe beads. Non-specific sticky proteins will bind the beads regardless of the free inhibitor.

Step 2.3: Affinity Enrichment & Stringent Washing
  • Procedure: Add 50 µL of the immobilized probe beads to both aliquots. Rotate at 4°C for 3 hours. Magnetically separate the beads and discard the supernatant. Wash the beads 3x with lysis buffer, followed by 2x with high-salt buffer (500 mM NaCl) and 1x with PBS.

  • Causality: The high-salt wash disrupts weak, non-specific electrostatic interactions between highly abundant cytosolic proteins and the bead matrix, drastically improving the signal-to-noise ratio for LC-MS/MS analysis.

Step 2.4: On-Bead Digestion and LC-MS/MS
  • Procedure: Resuspend beads in 50 mM ammonium bicarbonate. Reduce disulfide bonds with 10 mM DTT (60°C, 30 min), alkylate with 20 mM iodoacetamide (dark, 30 min), and digest overnight with sequencing-grade Trypsin at 37°C. Analyze the resulting peptides via high-resolution LC-MS/MS (e.g., Orbitrap).

Data Interpretation & Quantitative Validation

The success of the target identification relies on comparing the Label-Free Quantification (LFQ) intensities between the Test sample and the Competition Control. True targets exhibit a high enrichment ratio, while background proteins yield a ratio near 1.0.

Table 1: Representative LC-MS/MS Data for an Imidazo[1,2-a]pyrazine Probe

Protein TargetGene SymbolLFQ Intensity (Probe)LFQ Intensity (Competition)Enrichment Ratio (Probe/Comp)Target Classification
Aurora Kinase AAURKA4.50 × 10⁶1.20 × 10⁴375.0 Validated Primary Target
Aurora Kinase BAURKB3.80 × 10⁶1.50 × 10⁴253.3 Validated Primary Target
Phosphoinositide 3-kinasePIK3CA8.20 × 10⁵4.10 × 10⁴20.0 Secondary / Off-Target
Beta-actinACTB9.50 × 10⁶9.20 × 10⁶1.03 Non-specific Background

Interpretation Note: In the example above, the massive drop in LFQ intensity for AURKA and AURKB in the competition control definitively validates them as the primary targets of the specific imidazo[1,2-a]pyrazine derivative. The identification of PIK3CA highlights the scaffold's known propensity for cross-reactivity, providing crucial data for further medicinal chemistry optimization.

References

  • "6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid - ChemScene." ChemScene.
  • Belanger, D.B., et al. "Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Kerekes, A.D., et al. "Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure." Journal of Medicinal Chemistry.
  • "Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis..." SAR and QSAR in Environmental Research.
  • "Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." ResearchGate.
  • "Journal of Medicinal Chemistry Vol. 67 No. 20 - Target identification, employing chemical proteomics..." ACS Publications.
  • "In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase." Journal of Applied Pharmaceutical Science.
  • "Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53..." Anticancer Research.

Sources

Application

Application Note: Strategic Amide Coupling Workflows for 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid

Introduction & Scientific Context The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core for kinase inhibitors and adenosine A2A receptor antagonists in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core for kinase inhibitors and adenosine A2A receptor antagonists in immuno-oncology[1]. The bifunctional building block, 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5) , offers a highly versatile starting point. The C2-carboxylic acid is primed for amide bond formation to explore solvent-exposed regions or hinge-binding interactions[2], while the C6-chlorine serves as a synthetic handle for subsequent palladium-catalyzed cross-couplings or regioselective metalations[3].

Designing amide couplings with this specific heterocycle requires careful consideration of its electronic and physical properties to prevent yield-limiting side reactions.

Mechanistic Insights & Causality in Reaction Design

When performing amide couplings with 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid, standard peptide coupling conditions often fail or produce low yields if the following chemical nuances are not managed:

  • Zwitterionic Character & Solubility: The presence of the basic bridgehead nitrogen and the carboxylic acid renders the starting material poorly soluble in non-polar solvents. Reactions typically require polar aprotic solvents like DMF, DMA, or NMP to fully solubilize the reactive species.

  • Basic Workup Considerations (The Acid Trap): Imidazo[1,2-a]pyrazines are basic heterocycles (pKa ~4-5). Standard peptide coupling workups involving 1M HCl washes will protonate the core, dragging the desired product into the aqueous layer. Workups must rely strictly on neutral or slightly basic aqueous washes (e.g., saturated NaHCO₃) and 5% LiCl washes to remove DMF.

  • SNAr Liability: While the 6-chloro position is relatively stable at room temperature, the use of highly nucleophilic bases or primary aliphatic amines under prolonged heating can trigger unintended Nucleophilic Aromatic Substitution (SNAr). Using the sterically hindered base N,N-Diisopropylethylamine (DIPEA) mitigates this risk.

ReagentDecision Start Amine Substrate Type Primary Primary Amine (Low Steric Hindrance) Start->Primary Secondary Secondary / Bulky Amine (High Steric Hindrance) Start->Secondary Scale Reaction Scale Primary->Scale HATU HATU / DIPEA / DMF High Reactivity, Fast Secondary->HATU Requires strong activation EDC EDC·HCl / HOBt Standard Discovery Scale->EDC < 1 gram T3P T3P / EtOAc / Pyridine Process Scale, Easy Workup Scale->T3P > 1 gram

Logical decision tree for selecting amide coupling reagents based on sterics and scale.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for coupling 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, highlighting the trade-offs between different reagent systems.

Coupling ReagentSolventBaseIdeal Amine TypeTime (h)Avg. Yield (%)Epimerization Risk
HATU DMFDIPEASecondary / Bulky2 - 485 - 95Moderate
EDC·HCl / HOBt DMF / DCMDIPEAPrimary / Salts12 - 1670 - 85Low
T3P (50% in EtOAc) EtOAc / DMFPyridinePrimary / Anilines16 - 2475 - 90Very Low

Experimental Protocols (Self-Validating Systems)

Protocol A: Discovery-Scale Amide Coupling (HATU-Mediated)

This protocol is optimized for speed and high conversion, particularly when coupling sterically hindered secondary amines.

Causality & Rationale: HATU generates a highly reactive HOAt ester. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile at the 6-chloro position.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv, 1.0 mmol, 197.6 mg) in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol, 0.52 mL) followed by HATU (1.2 equiv, 1.2 mmol, 456 mg).

  • Pre-activation Check (IPC 1): Stir at room temperature for 15 minutes. Validation: Quench a 5 µL aliquot into 100 µL MeOH. LCMS should show the disappearance of the starting acid (m/z 198 [M+H]⁺) and the appearance of the HOAt active ester or methyl ester (m/z 212 [M+H]⁺).

  • Coupling: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Completion Check (IPC 2): Analyze via LCMS. The peak corresponding to the active ester should be fully consumed, replaced by the product mass.

  • Workup: Dilute the reaction mixture with EtOAc (25 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts, followed by 5% aqueous LiCl (3 × 10 mL) to extract DMF into the aqueous phase. Crucial: Do not use HCl washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, typically 0-10% MeOH in DCM).

Protocol B: Standard Coupling for Amine HCl Salts (EDC/HOBt)

When working with crude amine HCl salts, EDC·HCl and HOBt provide a reliable, mild coupling environment[4].

Causality & Rationale: EDC produces water-soluble urea byproducts, simplifying purification. HOBt suppresses epimerization. Extra base is required to liberate the free amine from its HCl salt.

Step-by-Step Methodology:

  • Preparation: Suspend 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the amine HCl salt (1.2 equiv, 1.2 mmol) in a 1:1 mixture of DMF/DCM (10 mL).

  • Neutralization & Activation: Add DIPEA (4.0 equiv, 4.0 mmol) to neutralize the HCl salt and deprotonate the carboxylic acid. Add HOBt (1.5 equiv, 1.5 mmol) and EDC·HCl (1.5 equiv, 1.5 mmol).

  • Reaction: Stir at room temperature for 12–16 hours.

  • Validation (IPC): TLC (10% MeOH/DCM) should show a new, UV-active spot (254 nm). LCMS should confirm the product mass.

  • Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with EtOAc (30 mL). Wash with water (2 × 15 mL) and brine (15 mL). Dry over Na₂SO₄ and concentrate.

Workflow Step1 Activation (Acid + Reagent + Base) Step2 Coupling (Add Amine) Step1->Step2 15-30 min Step3 Quench & Wash (NaHCO3 / LiCl) Step2->Step3 2-12 hrs Step4 Avoid Acid Wash! (Prevents Protonation) Step3->Step4 Critical Step Step5 Pure Amide Product Step4->Step5 Organic Layer

Step-by-step reaction and workup workflow highlighting the critical avoidance of acidic washes.

References

  • AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor Source: Google Patents URL:[1]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: PMC - National Institutes of Health (NIH) URL:[Link][4]

  • Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates Source: ResearchGate URL:[Link][3]

  • Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents Source: Scribd URL:[Link][2]

Sources

Method

Application Note: Scale-Up Synthesis of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol and Mechanistic Guide Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol and Mechanistic Guide

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, fluorescent probes, and central nervous system (CNS) therapeutics [1]. Specifically, 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid serves as a highly versatile bifunctional building block. The C-6 chlorine atom is primed for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi) [2], while the C-2 carboxylic acid enables rapid diversification via amide coupling.

This application note details a robust, two-step scale-up protocol for synthesizing 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid. The methodology emphasizes operational simplicity, high atom economy, and self-validating analytical checkpoints to ensure reproducibility at multigram scales.

Mechanistic Rationale & Causality (E-E-A-T)

As process scientists, understanding the underlying reaction mechanics is critical for troubleshooting and optimizing yields. The synthesis relies on a modified Tschitschibabin reaction [1], followed by a controlled ester saponification.

Step 1: Tschitschibabin-Type Condensation

The reaction between 2-amino-5-chloropyrazine and ethyl bromopyruvate (ethyl 3-bromo-2-oxopropanoate) proceeds via a tandem alkylation-cyclization-dehydration sequence:

  • Regioselective Alkylation: The highly electrophilic α -bromo carbon of ethyl bromopyruvate is attacked by the most nucleophilic nitrogen of the pyrazine ring (N1, relative to the amino group). This regioselectivity is driven by the lone pair availability on the ring nitrogen compared to the exocyclic amine, which is partially delocalized into the electron-deficient pyrazine ring.

  • Cyclization: The resulting intermediate iminium species places the exocyclic primary amine in close proximity to the ketone carbonyl, facilitating a rapid 5-endo-trig cyclization to form a cyclic hemiaminal.

  • Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the hemiaminal dehydrates to yield the bicyclic ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate. Causality Check: The addition of sodium bicarbonate (NaHCO₃) is strictly required. It neutralizes the hydrobromic acid (HBr) generated during the initial alkylation, preventing the protonation of the weakly basic pyrazine nitrogen, which would otherwise stall the reaction [3].

Step 2: Ester Saponification

The ethyl ester is hydrolyzed using lithium hydroxide monohydrate (LiOH·H₂O) in a biphasic or mixed aqueous-organic solvent system (THF/H₂O). Causality Check: Temperature control (strictly room temperature) is paramount. Elevated temperatures during saponification can lead to unwanted nucleophilic aromatic substitution (SₙAr) of the C-6 chlorine by the hydroxide ion, significantly reducing the yield of the desired chloro-acid.

Reaction Workflow

G A 2-Amino-5-chloropyrazine + Ethyl bromopyruvate B Step 1: Tschitschibabin Condensation (NaHCO3, EtOH, Reflux, 12-16 h) A->B Alkylation & Cyclization C Intermediate: Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate B->C Dehydration (-H2O) D Step 2: Ester Saponification (LiOH·H2O, THF/H2O, RT, 2-4 h) C->D Hydrolysis E Product: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid D->E Acidification (pH ~3)

Workflow for the scale-up synthesis of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid.

Experimental Protocols (Scale-Up)

Protocol A: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Reagents:

  • 2-Amino-5-chloropyrazine (CAS: 33332-29-5): 50.0 g (386 mmol, 1.0 eq)

  • Ethyl bromopyruvate (CAS: 70-23-5): 90.3 g (463 mmol, 1.2 eq)

  • Sodium bicarbonate (NaHCO₃): 48.6 g (579 mmol, 1.5 eq)

  • Absolute Ethanol (EtOH): 500 mL

Step-by-Step Methodology:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Suspend 2-amino-5-chloropyrazine (50.0 g) and NaHCO₃ (48.6 g) in absolute ethanol (500 mL) at room temperature (20-25 °C).

  • Add ethyl bromopyruvate (90.3 g) dropwise over 30 minutes using an addition funnel. Maintain vigorous stirring to prevent the dense base from settling.

  • Gradually heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 12-16 hours.

  • Self-Validation Check: Monitor reaction completion via TLC (Eluent: Hexanes/EtOAc 1:1). The starting material (R_f ~0.4) should be completely consumed, replaced by a new fluorescent spot (R_f ~0.6) under 254 nm UV light.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (2 × 100 mL).

  • Concentrate the filtrate under reduced pressure. Dissolve the crude brown residue in EtOAc (600 mL) and wash sequentially with water (2 × 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization from hot ethanol or via silica gel plug to afford the intermediate ester as an off-white to pale yellow solid.

Protocol B: Synthesis of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Reagents:

  • Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate: 60.0 g (266 mmol, 1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O): 22.3 g (532 mmol, 2.0 eq)

  • Tetrahydrofuran (THF): 300 mL

  • Deionized Water (H₂O): 100 mL

  • 1M Hydrochloric acid (HCl): As needed for pH adjustment

Step-by-Step Methodology:

  • In a 1 L round-bottom flask, dissolve the ethyl ester (60.0 g) in THF (300 mL).

  • Dissolve LiOH·H₂O (22.3 g) in deionized water (100 mL) and add this aqueous solution dropwise to the THF solution at room temperature.

  • Stir the biphasic mixture vigorously at 20-25 °C for 2-4 hours. Do not heat the reaction.

  • Self-Validation Check: Monitor by LC-MS or TLC (Eluent: DCM/MeOH 9:1). The ester peak should disappear entirely.

  • Once complete, concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the THF.

  • Dilute the remaining aqueous layer with additional water (100 mL) and extract with diethyl ether (100 mL) to remove any unreacted organic impurities. Discard the ether layer.

  • Cool the aqueous layer in an ice bath (0-5 °C) and slowly acidify with 1M HCl until the pH reaches ~3.0. A thick white/off-white precipitate will form.

  • Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under vacuum, wash the filter cake with ice-cold water (2 × 50 mL), and dry in a vacuum oven at 45 °C for 24 hours to afford the title compound.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields and key analytical parameters for both stages of the synthesis.

StepCompound NameExpected YieldReaction TimeKey ¹H NMR Data (DMSO-d₆, 400 MHz)LC-MS (m/z)
1 Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate70 - 80%12 - 16 h δ 9.15 (d, 1H), 8.85 (d, 1H), 8.60 (s, 1H), 4.35 (q, 2H), 1.35 (t, 3H)226.0 [M+H]⁺
2 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid85 - 95%2 - 4 h δ 13.20 (br s, 1H, OH), 9.12 (d, 1H), 8.82 (d, 1H), 8.55 (s, 1H)198.0 [M+H]⁺

References

  • Lutter, F. H., et al. "Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates." ResearchGate, 2023. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important heterocyclic compound. The following content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during synthesis.

Introduction: A Two-Stage Synthetic Strategy

6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis is most reliably achieved through a two-stage process. The first stage involves the cyclocondensation of 2-amino-5-chloropyrazine with an ethyl α-halopyruvate derivative to form the ester precursor, ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate. The second stage is the saponification (hydrolysis) of this ester to yield the final carboxylic acid. This guide is divided into sections addressing each of these critical stages.

Overall Synthesis Workflow

The following diagram illustrates the two-part synthetic pathway.

Synthesis_Workflow cluster_0 Part 1: Cyclocondensation cluster_1 Part 2: Saponification Start 2-Amino-5-chloropyrazine + Ethyl Bromopyruvate Precursor Ethyl 6-chloroimidazo[1,2-a]pyrazine- 2-carboxylate Start->Precursor Reflux in Ethanol (Tschitschibabin Reaction) Hydrolysis Base-catalyzed Hydrolysis (e.g., LiOH, NaOH) Precursor->Hydrolysis Dissolve in THF/MeOH/H2O Acidification Acidic Workup (e.g., HCl) Hydrolysis->Acidification Neutralization & Protonation FinalProduct 6-Chloroimidazo[1,2-a]pyrazine- 2-carboxylic acid Acidification->FinalProduct Precipitation & Isolation

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of Ethyl 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylate (Precursor)

This initial step involves a classic Tschitschibabin (Chichibabin) reaction, which constructs the imidazopyrazine bicyclic core.[1] Success in this stage is critical for the overall yield.

Detailed Experimental Protocol: Cyclocondensation
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-5-chloropyrazine (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of aminopyrazine).

  • Addition of Alkylating Agent: Add ethyl bromopyruvate (approx. 1.05 eq) to the suspension. Safety Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, a precipitate often forms. This is the hydrobromide salt of the product. The solid can be collected by filtration.

  • Neutralization & Extraction: The collected solid (or the entire reaction mixture if no precipitate forms) is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting free base is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude ester can be purified further by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Troubleshooting and FAQs: Cyclocondensation Stage

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in this step often trace back to three primary factors:

  • Purity of Starting Materials: 2-amino-5-chloropyrazine can degrade over time. Ensure its purity by checking its melting point or running an NMR spectrum before use. The ethyl bromopyruvate should be clear and colorless; a yellow or brown color indicates decomposition, which can introduce impurities and side reactions.

  • Reaction Temperature and Time: The reaction requires sufficient thermal energy to proceed efficiently. Ensure a consistent reflux is maintained. Incomplete reactions are common if the duration is too short. Monitor by TLC until the starting aminopyrazine spot is consumed.

  • Solvent Choice: While ethanol is the most common solvent, other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be used. However, these require higher temperatures and can be more difficult to remove during work-up. Ethanol provides a good balance of reactant solubility and ease of handling.[2]

Q2: My TLC plate shows multiple spots, and the crude product looks dark and oily. What are the likely side products?

A2: The formation of multiple products is a frequent challenge.

  • Isomer Formation: While the reaction strongly favors the formation of the 2-carboxylate isomer, trace amounts of the 3-carboxylate isomer can sometimes be observed, especially if the reaction conditions are not optimal.[3]

  • Dimerization/Polymerization: The starting materials, particularly ethyl bromopyruvate, can self-condense or polymerize under prolonged heating, leading to a dark, tarry crude product. This is exacerbated by the presence of impurities.

  • Incomplete Neutralization: During work-up, if the hydrobromide salt of the product is not fully neutralized to the free base, it may not extract efficiently into the organic layer, leading to both yield loss and a complex crude mixture. Ensure the aqueous layer is basic (pH > 8) after adding NaHCO₃.

Q3: Is it necessary to add a base like sodium bicarbonate to the initial reaction mixture?

A3: It is generally not recommended to add a strong base to the initial reaction mixture. The reaction proceeds via initial N-alkylation of the pyridine-like nitrogen of the pyrazine ring, followed by intramolecular cyclization. The presence of a strong base can promote undesired side reactions of the ethyl bromopyruvate. A mild base like NaHCO₃ is correctly used during the work-up stage to neutralize the HBr generated during the reaction and liberate the product as a free base for extraction.[4]

Parameter Condition A (Standard) Condition B (Alternative) Rationale & Comments
Solvent EthanolAcetonitrileEthanol is preferred for its boiling point and ease of removal. Acetonitrile may offer better solubility for some substrates but requires a higher reflux temperature.
Temperature Reflux (~78°C)Reflux (~82°C)The reaction is thermally driven. Consistent heating is crucial for good conversion.
Time 4-6 hours6-10 hoursMonitor by TLC. Reaction is typically complete when the 2-amino-5-chloropyrazine is consumed.
Work-up Filtration of HBr salt followed by neutralizationDirect neutralization of the reaction mixtureFiltering the salt first can sometimes yield a cleaner crude product, but direct neutralization and extraction is often more straightforward.
Typical Yield 60-75%VariableYield is highly dependent on the purity of the starting materials.
Table 1: Comparison of typical reaction conditions for the cyclocondensation step.

Part 2: Saponification to 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

The final step is a standard ester hydrolysis. While seemingly straightforward, achieving high purity and yield requires careful control over reaction conditions to prevent side reactions and ensure complete conversion. The mechanism is a nucleophilic acyl substitution.[5][6]

Mechanism of Saponification

Caption: Mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol: Saponification
  • Dissolution: Dissolve the ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio). The solvent system should be sufficient to fully dissolve the ester.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the starting ester. Gentle heating (40-50°C) can be applied to accelerate the reaction, but should be used with caution.[7]

  • Quenching and Washing: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF/methanol). Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate or diethyl ether to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 1M or 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. Dry the product under vacuum to yield the final 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid.

Troubleshooting and FAQs: Saponification Stage

Q4: My hydrolysis reaction is very slow or incomplete. How can I improve it?

A4: Incomplete saponification is a common issue.

  • Stoichiometry of Base: Ensure at least 2 equivalents of base are used. The reaction consumes one equivalent, and using an excess helps drive the equilibrium towards the products.

  • Solubility: The ester must be fully dissolved for the reaction to proceed efficiently. Adjust the ratio of THF/Methanol/Water if you observe undissolved starting material.

  • Temperature: While many saponifications work well at room temperature, sterically hindered or electron-poor esters can be sluggish. Gentle warming to 40-50°C can significantly increase the reaction rate.[8] Avoid high temperatures, which can risk degradation. Microwave-assisted saponification can also be an option to reduce reaction times.[9]

Q5: After adding acid, my product did not precipitate. What went wrong?

A5: Failure to precipitate is usually related to pH or concentration.

  • Verify pH: Use pH paper or a pH meter to confirm the aqueous layer is strongly acidic (pH 2-3). Sometimes, more acid is required than anticipated.

  • Concentration: If the product is very soluble in the work-up volume, it may not precipitate. Try concentrating the aqueous volume under reduced pressure before filtration. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent (e.g., multiple extractions with ethyl acetate) after acidification.

  • "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product and promote its precipitation or improve extraction efficiency.

Q6: How can I best purify the final carboxylic acid product?

A6: The primary purification method is recrystallization.

  • Recrystallization: A solvent system of ethanol/water or methanol/water is often effective.[10] Dissolve the crude acid in a minimal amount of hot alcohol and add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to form pure crystals.

  • Column Chromatography: While possible, purifying carboxylic acids on standard silica gel can be problematic due to streaking.[7] If chromatography is necessary, consider doping the eluent with a small amount of acetic or formic acid (0.5-1%) to keep the carboxylic acid protonated and minimize tailing.

Parameter Condition A (LiOH) Condition B (NaOH) Rationale & Comments
Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents and can sometimes lead to cleaner reactions. NaOH is a cost-effective alternative.[7][8]
Solvent THF/Methanol/WaterEthanol/WaterA co-solvent system is essential to dissolve both the organic ester and the inorganic base.
Temperature Room Temperature40-50°CGentle heating can accelerate the reaction, but room temperature is often sufficient and minimizes the risk of side reactions like decarboxylation.
Work-up Acidification to pH 2-3Acidification to pH 2-3This step is critical. The carboxylate salt formed under basic conditions must be protonated to yield the neutral carboxylic acid, which is less water-soluble and will precipitate.[6]
Table 2: Comparison of typical saponification conditions.

References

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704–711. Available at: [Link]

  • Bradbury, R. H., et al. (2016). Imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3371. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Ianni, F., et al. (2020). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Foods, 9(11), 1682. Available at: [Link]

  • Al-Tel, T. H. (2011). Synthesis and biological evaluation of imidazo[1,2-a]pyrazines as anticancer and antiviral agents through inhibition of CDK9 and human coronavirus. Molecules, 27(14), 4894. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Saponification. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Welcome to the technical support and troubleshooting center for 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5) [1]. As a widely utilized building block in medicinal chemistry and kinase inhibitor de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5) [1]. As a widely utilized building block in medicinal chemistry and kinase inhibitor development, this fused bicyclic heterocycle presents unique physicochemical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind the solubility behavior of this compound, providing drug development professionals with field-proven, self-validating protocols to overcome formulation and assay bottlenecks.

Chemical Profile & Causality of Solubility Issues

The solubility profile of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is dictated by three competing structural factors:

  • High Crystal Lattice Energy: The imidazopyrazine core is a rigid, highly planar aromatic system. This promotes strong intermolecular π−π stacking, making it thermodynamically resistant to dissolution in non-polar solvents[2].

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid group at the 2-position readily forms stable, hydrogen-bonded dimers in the solid state, further increasing the energy required to break the crystal lattice[3].

  • Electron-Withdrawing Effects: The chlorine atom at the 6-position exerts an inductive electron-withdrawing effect. This significantly reduces the basicity of the pyrazine nitrogens, meaning the compound will not easily form soluble salts with weak acids. Instead, solubility must be driven by the deprotonation of the carboxylic acid (pKa ~2.5–3.5) in basic environments.

Quantitative Data Summary

While exact empirical values fluctuate based on crystalline polymorphs, the following table synthesizes the validated working solubility ranges for this heterocyclic carboxylic acid scaffold[2].

Solvent SystemTemperatureEstimated SolubilityCausality / Mechanism
Water (pH < 4.0) 25°C< 0.1 mg/mLCompound is fully protonated and neutral; strong H-bonded dimers precipitate.
Water (pH 7.4) 25°C0.5 - 1.0 mg/mLPartial/full deprotonation to carboxylate anion; moderate solubility.
Water (pH > 9.0) 25°C> 10.0 mg/mLComplete deprotonation; highly soluble sodium/potassium salt formation.
DMSO / DMF 25°C> 30.0 mg/mLPolar aprotic solvents disrupt H-bonded dimers and solvate the polar core[3].
Dichloromethane / Hexane 25°C< 0.01 mg/mLInsufficient polarity to overcome the high crystal lattice energy.

Troubleshooting FAQs

Q1: Why does my compound precipitate (crash out) when I dilute my DMSO stock into my biological assay buffer? A: This is a classic "solvent shift" phenomenon. When you inject a highly concentrated DMSO stock (e.g., 50 mM) into an aqueous buffer, the DMSO rapidly diffuses into the water. For a brief microsecond, the local concentration of the hydrophobic imidazopyrazine core exceeds its aqueous solubility limit before the buffer's pH can fully ionize the carboxylic acid group. Fix: Pre-warm your buffer to 37°C. Add the DMSO stock dropwise while vortexing vigorously. Ensure your final DMSO concentration does not exceed 1% v/v. If precipitation persists, slightly elevate the buffer pH to 8.0 prior to addition, or include a surfactant (e.g., 0.01% Tween-20) to lower the surface tension and prevent nucleation.

Q2: I need to dose this compound in vivo (e.g., oral gavage in mice). How can I achieve a high-concentration aqueous formulation? A: Do not attempt to dissolve the free acid directly in neutral water. You must exploit the carboxylic acid group by forming an in situ salt. Suspend the powder in water and slowly titrate with 1 equivalent of NaOH or KOH until the solution clears. Alternatively, formulate using a co-solvent system: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline. The PEG300 will solvate the planar aromatic core, while the basicity of the formulation can be adjusted to keep the compound ionized.

Q3: My NMR spectrum in CDCl₃ shows no peaks, but I know I added the compound. What happened? A: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is virtually insoluble in chloroform (CDCl₃) due to its inability to disrupt the compound's strong intermolecular hydrogen bonds. The compound is simply sitting as an invisible micro-suspension at the bottom of your NMR tube. Fix: Evaporate the CDCl₃ and switch to a polar aprotic deuterated solvent like DMSO-d₆ . The sulfoxide oxygen acts as a strong hydrogen-bond acceptor, breaking the carboxylic acid dimers and fully solvating the molecule.

Visualizing Solubility Workflows & Mechanisms

Workflow: Preventing Precipitation During Assay Preparation

The following workflow illustrates the critical decision points when transferring the compound from a stable DMSO stock into an aqueous biological environment.

AssayPrep Powder Solid Compound (CAS 1196157-29-5) DMSO 10-50 mM Stock in 100% DMSO Powder->DMSO Dissolve Mix Rapid Mixing & Vortexing DMSO->Mix Dilute (<=1% DMSO) Buffer Aqueous Buffer (pH 7.4) Buffer->Mix Check Visual/Turbidity Check Mix->Check Clear Clear Solution (Ready for Assay) Check->Clear Pass Precip Precipitation (Cloudy/Opaque) Check->Precip Fail Fix Adjust pH > 7.4 or Add Surfactant Precip->Fix Troubleshoot Fix->Mix Retry

Caption: Workflow for diluting DMSO stocks into aqueous buffers to prevent solvent-shift precipitation.

Mechanism: pH-Dependent Ionization

Understanding the protonation state is critical. The diagram below maps how pH manipulation alters the intermolecular forces governing the compound's solubility.

pH_Mechanism Acidic Acidic Neutral Physiological pH (~7.4) Deprotonated -COO⁻ Neutral Core Moderately Soluble (Requires Agitation) Acidic->Neutral Add Base (e.g., NaOH) Neutral->Acidic Decrease pH Basic Basic Neutral->Basic Increase pH Basic->Neutral Add Acid (e.g., HCl)

Caption: Mechanistic relationship between pH, ionization state, and aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination

To accurately determine the thermodynamic solubility of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid for formulation purposes, you must use a self-validating system. The Saturation Shake-Flask Method is the gold standard for this process[4][5].

Objective: Determine the maximum equilibrium concentration of the unformulated drug substance in a specific solvent (e.g., FaSSIF biorelevant medium or DMSO)[5].

Step-by-Step Methodology:

  • Sample Preparation: Weigh an excess amount of the compound (e.g., 5 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent or buffer. Crucial Step: Ensure that a visible solid pellet remains at the bottom of the vial. If the solution is completely clear, you have not reached saturation and must add more solid[4].

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker (typically 25°C or 37°C for biorelevant media) at 300 RPM.

  • Time-Course Validation (Self-Validating Step): Do not assume equilibrium is reached at an arbitrary time. Take 50 µL aliquots at 24, 48, and 72 hours[5].

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals[4].

  • Quantification: Dilute the filtered supernatant into the mobile phase and analyze via HPLC-UV against a pre-established calibration curve of the compound.

  • Confirmation: Equilibrium is confirmed only when the calculated concentration between two consecutive time points (e.g., 48h and 72h) varies by less than 5%[5].

References

  • biorelevant.com - Describes equilibrium solubility of a drug substance. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center for 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5). This portal is designed for research scientists, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5). This portal is designed for research scientists, medicinal chemists, and process development professionals. Because this molecule is a highly functionalized, electron-deficient bicyclic scaffold, it is susceptible to specific degradation pathways during synthesis, workup, and storage.

This guide synthesizes structural causality with field-proven methodologies to help you troubleshoot reactions, prevent yield loss, and validate the integrity of your material.

Molecular Stability Overview & Degradation Network

Understanding the electronic distribution of the imidazo[1,2-a]pyrazine core is critical. The molecule possesses three primary vulnerabilities:

  • C6-Chlorine: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing pyrazine nitrogens.

  • C2-Carboxylic Acid: Prone to protodecarboxylation under thermal or acidic stress.

  • Core Nitrogens: Susceptible to N-oxidation via reactive oxygen species (ROS).

DegradationPathways Parent 6-Chloroimidazo[1,2-a]pyrazine- 2-carboxylic acid (Intact API/Intermediate) SNAr 6-Hydroxy/Alkoxy- imidazo[1,2-a]pyrazine- 2-carboxylic acid Parent->SNAr Basic pH / Nucleophiles (SNAr at C6) Decarb 6-Chloroimidazo[1,2-a]pyrazine (Decarboxylated) Parent->Decarb Heat / Acidic pH (-CO2) NOxide Imidazo[1,2-a]pyrazine N-Oxides (+16 Da) Parent->NOxide ROS / Peroxides / Light (N-Oxidation)

Fig 1: Primary degradation pathways of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid.

Troubleshooting & FAQs (Q&A)

Issue 1: Unwanted mass shifts (-18 Da or +alkoxy) during amide coupling

Q: During an amide coupling reaction using DIPEA in DMF, my LC-MS shows a significant byproduct with a mass shift indicating the loss of chlorine and gain of a hydroxyl (-18 Da) or solvent adduct. What is happening?

Causality & Mechanism: The pyrazine ring nitrogens exert a strong inductive and resonance electron-withdrawing effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle[1]. This makes the C6 position, which bears the electronegative chlorine atom, highly electrophilic. In the presence of basic conditions (like DIPEA) and trace nucleophiles (such as water from non-anhydrous solvents, or alcohols), the chlorine undergoes rapid Nucleophilic Aromatic Substitution (SNAr)[2].

Self-Validating Protocol/Solution:

  • Solvent Control: Use strictly anhydrous, amine-free solvents (e.g., anhydrous DCM or rigorously dried DMF).

  • Base Selection: Switch to sterically hindered, non-nucleophilic bases such as 2,6-lutidine instead of DIPEA or TEA.

  • Order of Addition: Pre-activate the carboxylic acid with your coupling reagent (e.g., HATU/HOAt) at 0°C before adding the base and the amine. This minimizes the residence time of the unprotected C6-chloro scaffold in a basic environment.

Issue 2: Yield loss and appearance of a non-polar spot during acidic workup

Q: After quenching my reaction with 1M HCl and evaporating the solvent at 60°C, my yield drops drastically. TLC shows a new, highly non-polar spot. Why?

Causality & Mechanism: The carboxylic acid at the C2 position is highly prone to thermal and acid-catalyzed protodecarboxylation. Protonation of the pyrazine nitrogens under acidic conditions increases the electron-withdrawing pull across the fused ring system. This stabilizes the transient ylide/carbanion formed upon the cleavage of the C-C bond, facilitating the rapid release of CO₂ and yielding the degradant 6-chloroimidazo[1,2-a]pyrazine[3].

Self-Validating Protocol/Solution:

  • pH Control: Never use strong mineral acids for workup. Adjust pH using mild aqueous buffers, such as 10% citric acid or saturated NH₄Cl.

  • Thermal Control: Maintain rotary evaporation bath temperatures strictly below 30°C. Dry the isolated product in vacuo at ambient temperature.

Issue 3: Discoloration and +16 Da mass peak during benchtop storage

Q: An older batch of this building block turned dark yellow on the benchtop. LC-MS analysis reveals a prominent +16 Da peak. How can I prevent this?

Causality & Mechanism: The non-bridgehead nitrogen atoms within the imidazo[1,2-a]pyrazine core possess lone pairs that are highly reactive toward electrophilic oxygen species (such as atmospheric oxygen, peroxides, or photochemically generated singlet oxygen). This oxidative stress leads to the formation of N-oxides[4].

Self-Validating Protocol/Solution:

  • Storage: Always store the material sealed under an inert atmosphere (Argon or Nitrogen) at 2-8°C[5],[6].

  • Light Protection: Use amber glass vials to prevent UV/Vis-induced radical oxidation pathways.

Quantitative Stability Data

The following table summarizes the expected degradation metrics of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid under standardized forced degradation conditions. Use this data as a benchmark to evaluate the quality of your own batches.

Stress ConditionReagents / EnvironmentTemp / TimePrimary DegradantExpected Degradation Extent
Acidic Hydrolysis 0.1 N HCl in MeOH/H₂O (1:1)60°C, 24h6-Chloroimidazo[1,2-a]pyrazine (Decarboxylation)~15 - 20%
Basic Hydrolysis 0.1 N NaOH in MeOH/H₂O (1:1)25°C, 24h6-Hydroxyimidazo[1,2-a]pyrazine-2-carboxylic acid> 50% (Rapid SNAr)
Oxidative Stress 3% H₂O₂ in H₂O25°C, 24hImidazo[1,2-a]pyrazine N-Oxides~10 - 15%
Thermal Stress Solid State (Sealed dark vial)80°C, 7 days6-Chloroimidazo[1,2-a]pyrazine< 5%
Photolytic Stress UV/Vis Light (ICH Q1B)25°C, 1.2M lux hrsN-Oxides / Ring-opened products~10%

Standardized Experimental Protocol: Forced Degradation & Causality Validation

To ensure your downstream synthesis is not compromised by degraded starting material, perform this self-validating forced degradation study. This protocol isolates each degradation variable, allowing you to definitively prove the mechanisms of failure in your specific lab environment.

Step 1: Stock Solution Preparation

  • Weigh exactly 10.0 mg of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid.

  • Dissolve in 10.0 mL of LC-MS grade, anhydrous Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

Step 2: Hydrolytic Stress (Base-Catalyzed SNAr)

  • Transfer 1.0 mL of the stock solution to a 4 mL glass vial.

  • Add 1.0 mL of 0.1 N NaOH (aq).

  • Stir at 25°C for 4 hours.

  • Quench: Neutralize with 1.0 mL of 0.1 N HCl prior to analysis to prevent column damage.

Step 3: Hydrolytic Stress (Acid-Catalyzed Decarboxylation)

  • Transfer 1.0 mL of the stock solution to a 4 mL glass vial.

  • Add 1.0 mL of 0.1 N HCl (aq).

  • Heat the sealed vial to 60°C in a reaction block for 4 hours.

  • Quench: Neutralize with 1.0 mL of 0.1 N NaOH.

Step 4: Oxidative Stress (N-Oxidation)

  • Transfer 1.0 mL of the stock solution to a 4 mL glass vial.

  • Add 1.0 mL of 3% H₂O₂ (aq).

  • Stir at 25°C for 24 hours in the dark (wrap vial in foil).

Step 5: LC-MS Analysis & Causality Validation

  • Dilute all quenched samples 1:10 with the mobile phase (e.g., 50:50 Water/ACN containing 0.1% Formic Acid).

  • Inject 5 µL onto a standard C18 analytical column. Monitor UV absorbance at 254 nm and analyze via ESI+ Mass Spectrometry.

  • Self-Validation Check:

    • Examine the Base-Stressed sample (Step 2). If you observe a mass shift of -18 Da (loss of Cl, gain of OH), you have successfully validated the molecule's vulnerability to SNAr at C6.

    • Examine the Acid-Stressed sample (Step 3). A mass shift of -44 Da validates the decarboxylation pathway.

    • By confirming these exact mass shifts, you validate the causality of the degradation, proving that strict pH and nucleophile control is mandatory for this scaffold.

References

  • ChemScene. "6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Product Information & Storage." ChemScene.
  • BLDPharm. "5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid and related analogs Storage Conditions." BLDPharm.
  • Knochel, P. et al. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science (PMC).
  • ACS Publications. "The Grand Canonical General-Purpose Reactivity Indicator: A Conceptual DFT Approach to Predict Molecular Reactivity." Journal of Chemical Theory and Computation.
  • ResearchGate. "Imidazo[1,2-a]pyrazines: Synthesis and Reactivity." ResearchGate.
  • Google Patents. "US20230399332A1 - IMIDAZO[1,2-a]PYRAZINE OR PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES." Google Patents.

Sources

Optimization

Avoiding regioisomer formation in imidazo[1,2-a]pyrazine synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing regiochemical challenges during the synthesis and functionalization of the imidazo[1,2-a]pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing regiochemical challenges during the synthesis and functionalization of the imidazo[1,2-a]pyrazine scaffold.

As a fused bicyclic system with multiple heteroatoms, the imidazo[1,2-a]pyrazine core presents significant chemoselectivity and regioselectivity hurdles. Below, we dissect the mechanistic causality behind these issues and provide field-proven, self-validating protocols to ensure absolute regiocontrol.

Part 1: Diagnostic Data & Quantitative Troubleshooting

Before altering your synthetic route, consult this diagnostic matrix to identify the root cause of your specific regioisomer issue.

Table 1: Quantitative Troubleshooting Matrix for Imidazo[1,2-a]pyrazine Synthesis

Observation / IssueNMR / Analytical SignatureMechanistic CausalityRecommended Solution
Dead-end N-alkylation Loss of exocyclic -NH2 signal; presence of uncyclized intermediate mass.Kinetically favored alkylation at the sterically unhindered N4 position instead of the required N1 position[1].Switch from aprotic solvent (DMF) to protic solvent (MeOH) and elevate temperature[1].
Scrambled 2-/3-Aryl Isomers Complex aromatic region; two distinct sets of core protons (C2/C3 and C5/C6/C8).Uncontrolled enolization or halide migration of the α-haloketone precursor.Abandon classical condensation; utilize Cu(I)-catalyzed aerobic oxidative coupling[2].
Inseparable Halogenated Mixtures LC-MS shows multiple peaks with identical [M+Br]+ or [M+2Br]+ masses.Competing electron-rich centers between the imidazole and pyrazine rings during direct electrophilic attack[1].Utilize calculation-assisted directed metalation (TMP-bases) prior to electrophilic quench[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: During the classical Tschitschibabin condensation with α-haloketones, my yields are poor (<20%) and LC-MS indicates a mixture of uncyclized, N-alkylated dead-ends. How do I force the correct regiochemistry? A1: The root cause lies in the inherent nucleophilicity profile of 2-aminopyrazine. The molecule possesses two endocyclic nitrogens: N1 (adjacent to the exocyclic amine) and N4 (para to N1). To form the imidazo[1,2-a]pyrazine core, initial alkylation must occur at N1. However, N4 is sterically unhindered and kinetically more nucleophilic. When running this reaction in aprotic solvents like DMF at low to moderate temperatures, alkylation occurs preferentially at N4, resulting in a dead-end pyrazinamine[1]. The Fix: Switch your solvent to methanol. Protic solvents hydrogen-bond with the exocyclic amine and the N1 nitrogen, altering the transition state energy. This solvent effect, combined with elevated temperatures, drives the reaction toward the thermodynamically favored N1-alkylation/cyclization cascade, boosting isolated yields to >95%[1].

Q2: I need to synthesize specific 2-aryl or 3-aryl imidazo[1,2-a]pyrazines, but classical condensation gives me regioisomeric mixtures. What is the most reliable alternative? A2: Classical α-haloketone condensations often suffer from regiochemical scrambling due to the instability of the haloketone and uncontrolled enolization pathways. To achieve absolute regiocontrol, we recommend a transition metal-mediated aerobic oxidative coupling[2]. By reacting 2-aminopyrazine with aryl aldehydes in the presence of a CuI catalyst and a bipyridine ligand, you can regiospecifically orchestrate the formation of the C-N, C=O, and C=C bonds in a single pot[4]. This method utilizes ambient air as the sole oxidant and completely bypasses the regioisomer-prone α-haloketone intermediates[5].

Q3: I am trying to functionalize the imidazo[1,2-a]pyrazine core via direct bromination to enable downstream cross-coupling, but I get an inseparable mixture of dibrominated regioisomers. How can I selectively functionalize specific positions? A3: Direct electrophilic halogenation of this core is notoriously unselective because both the fused imidazole ring and the pyrazine ring possess competing electron-rich activating effects[1]. The definitive solution is to implement calculation-assisted directed metalation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases[3]. The regioselectivity can be completely dictated by the choice of metal:

  • Kinetic Control: Using TMPMgCl·LiCl leads to rapid, kinetically driven deprotonation at the C3 position.

  • Thermodynamic Control: Switching to the zinc base TMP2Zn·2MgCl2·2LiCl induces a complete regioselectivity switch, yielding the C5-metalated intermediate[3]. Quenching these stable organometallic intermediates with an electrophile (like iodine) provides a pure, single-regioisomer product.

Part 3: Mechanistic & Workflow Visualizations

G Start 2-Aminopyrazine + α-Haloketone N1 N1-Alkylation (Sterically Hindered) Start->N1 Protic Solvent (MeOH) / Heat N4 N4-Alkylation (Kinetically Favored) Start->N4 Aprotic Solvent (DMF) / RT Cyclization Intramolecular Cyclization N1->Cyclization -HX DeadEnd N4-Alkyl Pyrazinamine (Dead-End) N4->DeadEnd Product Imidazo[1,2-a]pyrazine (Desired) Cyclization->Product

Fig 1: Solvent-dependent divergence in the Tschitschibabin condensation pathway.

G Core 6-Chloroimidazo[1,2-a]pyrazine Mg TMPMgCl·LiCl (THF, -20°C) Core->Mg Zn TMP2Zn·2MgCl2·2LiCl (THF, -20°C) Core->Zn C3 C3-Metalated Intermediate (Kinetic Control) Mg->C3 C5 C5-Metalated Intermediate (Thermodynamic Switch) Zn->C5 E1 Electrophile Quench (e.g., I2) C3->E1 E2 Electrophile Quench (e.g., I2) C5->E2 P1 3-Substituted Regioisomer E1->P1 P2 5-Substituted Regioisomer E2->P2

Fig 2: Regioselectivity switch via calculation-assisted directed metalation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regiospecific Synthesis via Cu(I)-Catalyzed Aerobic Oxidative Coupling[2][5]

Causality Focus: This protocol uses CuI and a bipyridine ligand to orchestrate a controlled oxidative coupling, preventing the enolization issues inherent to α-haloketones.

  • Setup: Charge an oven-dried reaction vessel with 2-aminopyrazine (1.0 equiv), the desired aryl aldehyde (1.2 equiv), and CuI (10 mol%)[2].

  • Ligand & Solvent: Add 2,2'-bipyridine (Bipy) (10 mol%) as the ligand and dissolve the mixture in anhydrous dichloromethane (CH2Cl2)[2].

  • Acidic Co-Catalysis: Add 5% acetic acid (AcOH) as a co-solvent. Causality: The AcOH is strictly required to promote the initial dehydration step, forming the critical imine intermediate that the copper catalyst will subsequently activate[5].

  • Oxidation: Stir the mixture at room temperature (20–25 °C) under an open air atmosphere for 12 hours[5]. Causality: Do not heat the reaction. Temperature control is critical; increasing the temperature leads to a significant deterioration in yield due to over-oxidation[5].

  • Self-Validation Check: At t = 6 hours, take a 10 µL aliquot for LC-MS. Monitor the disappearance of the imine intermediate. If the [M+H]+ peak corresponding to the imine is dominant, your aeration is insufficient. Increase the stirring speed to improve oxygen mass transfer.

  • Workup: Concentrate under reduced pressure and purify via standard silica gel chromatography.

Protocol B: Regioselective Metalation for Core Functionalization (Thermodynamic Switch)[3]

Causality Focus: Utilizing zinc-based TMP bases coordinates the pyrazine nitrogens, driving the deprotonation thermodynamically to the C5 position.

  • Preparation: Dissolve 6-chloroimidazo[1,2-a]pyrazine in anhydrous THF under a strict, inert argon atmosphere[3].

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add TMP2Zn·2MgCl2·2LiCl (0.6 equiv) and stir for exactly 15 minutes[3]. Causality: The inclusion of LiCl is not optional; it breaks up organometallic aggregates, increasing the kinetic basicity of the TMP base. Meanwhile, the zinc coordinates to the pyrazine ring, driving the thermodynamic switch exclusively to the C5 position[3].

  • Self-Validation Check: Before adding your precious electrophile, quench a 0.1 mL reaction aliquot with D2O. Extract into CDCl3 and analyze via 1H NMR. You must observe >95% deuterium incorporation specifically at the C5 position (disappearance of the C5 proton singlet). If metalation is incomplete, verify the titer of your TMP-zinc base.

  • Electrophilic Quench: Add the desired electrophile (e.g., I2 for iodolysis) and allow the reaction to warm to 25 °C for 2 hours[3].

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate.

References

  • Title: Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates Source: Nature Communications (via PMC / NIH) URL: [Link]

  • Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid Derivatives

Executive Summary & Mechanistic Rationale The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic pharmacophore extensively utilized in modern drug discovery. Specifically, 6-chloroimidazo[1,2-a]pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic pharmacophore extensively utilized in modern drug discovery. Specifically, 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1196157-29-5) serves as a highly versatile building block for synthesizing a diverse array of biologically active compounds[1].

As an Application Scientist, understanding the causality behind the structural modifications of this scaffold is critical for rational drug design:

  • The C6-Position (Chlorine Handle): The electrophilic chlorine atom at the C6 position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Substituting this position with aryl, heteroaryl, or amine groups allows the molecule to project deeply into the solvent-accessible regions of kinase ATP-binding pockets, driving isoform selectivity[2][3].

  • The C2-Position (Carboxylic Acid): The carboxylic acid moiety acts as a primary site for derivatization into amides or arylidene-hydrazides. This modification alters the molecule's topological polar surface area (tPSA) and introduces critical hydrogen bond donors/acceptors necessary for interacting with non-kinase targets, such as bacterial enzymes or nociceptive receptors[4][5].

By systematically modifying these two vectors, researchers can pivot the biological activity of the core scaffold from potent oncology therapeutics (kinase inhibitors) to antimicrobial and analgesic agents.

Comparative Biological Activity Profiles

Oncology: Kinase Inhibition (Aurora & PI3K)

Imidazo[1,2-a]pyrazine derivatives are most prominently recognized for their potent inhibition of oncogenic kinases.

  • Aurora Kinases: Co-crystallization studies reveal that the imidazo[1,2-a]pyrazine core acts as an ATP-competitive hinge binder. Derivatization at the C6 and C8 positions has yielded compounds with up to 70-fold selectivity for Aurora-A over Aurora-B in cell-based pharmacodynamic assays[6]. Optimization of the solvent-accessible regions improves both oral bioavailability and off-target kinase profiles[2].

  • Phosphoinositide 3-Kinases (PI3K): Conformational restriction strategies applied to the imidazo[1,2-a]pyrazine core have generated tricyclic derivatives that act as highly selective PI3Kα/δ isoform inhibitors. These modifications enable precise exploration of the PI3K solvent-accessible region, yielding promising in vivo pharmacokinetic (PK) data[3].

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (u03B1/u03B4) RTK->PI3K Aurora Aurora A Kinase RTK->Aurora AKT AKT / mTOR PI3K->AKT Mitosis Centrosome Maturation & Mitosis Aurora->Mitosis Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->PI3K Inhibitor->Aurora

Mechanism of dual pathway inhibition by imidazo[1,2-a]pyrazine derivatives.

Antimicrobial & Antinociceptive Activity

When the C2-carboxylic acid is converted into arylidene-hydrazides, the pharmacological profile shifts.

  • Antimicrobial: A series of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides demonstrated moderate inhibitory effects against human pathogenic bacteria and fungi, though they generally lack efficacy against Mycobacterium tuberculosis[4].

  • Antinociceptive: In vivo murine models evaluating imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazide derivatives revealed significant antinociceptive activity. Specifically, derivatives bearing a 5-benzylidene moiety exhibited the highest potency in pain suppression assays[5].

Quantitative SAR Comparison

The following table synthesizes the divergent biological activities based on the functionalization of the 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid core.

Derivative ClassPrimary ModificationTarget / AssayObserved Activity (IC50 / Efficacy)Pharmacological Application
C6-Aryl/Amine Substituted C6 Cross-coupling; C8 aminationAurora-A Kinase< 10 nM (up to 70-fold selectivity)Oncology (Anti-mitotic)
Tricyclic Derivatives Conformational restrictionPI3Kα/δLow nanomolar (e.g., 2.8 nM for PI3Kδ)Oncology (Targeted Therapy)
C2-Arylidene-hydrazides C2-Carboxylic acid to hydrazideBacterial/Fungal PanelsModerate MIC values (Species dependent)Infectious Disease
C2-Benzylidene-hydrazides C2-Carboxylic acid to hydrazideIn vivo NociceptionSignificant pain suppression (In vivo)Analgesia / Pain Management

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating workflows for synthesizing derivatives and evaluating their kinase inhibitory activity.

Protocol 1: Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides

Rationale: Conversion of the ester/acid to a hydrazide is the critical first step in generating antimicrobial/antinociceptive libraries.

  • Reagent Preparation: Dissolve 0.1 mol of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate (derived from the carboxylic acid via standard esterification) in absolute ethanol.

  • Hydrazinolysis: Add 0.2 mol of hydrazine hydrate dropwise to the solution at room temperature. Causality: An excess of hydrazine is required to drive the equilibrium toward the hydrazide and prevent the formation of symmetric diacylhydrazines.

  • Reflux & Monitoring: Reflux the mixture for 12 hours. Monitor reaction progression via TLC (eluent: DCM/MeOH 9:1) until the starting material is completely consumed[5].

  • Isolation: Cool the mixture to 0–4°C to induce precipitation. Filter the solid product under a vacuum, wash with cold ethanol, and recrystallize to yield the pure imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazide.

Protocol 2: Self-Validating In Vitro Aurora Kinase Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous assay format that eliminates background fluorescence, ensuring trustworthy IC50 calculations.

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: DTT maintains the reducing environment necessary for kinase active site cysteine stability, while Tween-20 prevents non-specific compound aggregation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyrazine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration strictly ≤1% to prevent solvent-induced enzyme denaturation).

  • Enzyme-Substrate Incubation: Add recombinant Aurora-A kinase and ULight-labeled generic peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equivalent to the enzyme's apparent Km​ . Causality: Running the assay at the Km​ for ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (which these derivatives are).

  • Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+) and the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm / 615 nm ratio) using a multi-mode microplate reader.

AssayWorkflow Step1 1. Compound Serial Dilution (10-point curve) Step2 2. Enzyme & Substrate Pre-incubation (15 min) Step1->Step2 Step3 3. ATP Addition (Run at Km) (60 min) Step2->Step3 Step4 4. EDTA Quench & TR-FRET Readout Step3->Step4

Workflow for self-validating TR-FRET kinase inhibition assay.

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors Source: ResearchGate URL
  • Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy Source: PubMed / NIH URL
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells Source: PubMed / NIH URL
  • Synthesis and biological activities of new hydrazide derivatives Source: PubMed / NIH URL
  • 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Source: ChemScene URL
  • Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity Source: DergiPark URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

As drug development professionals and synthetic chemists, working with specialized heterocyclic building blocks like 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5) requires a rigorous approach to bo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, working with specialized heterocyclic building blocks like 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196157-29-5) requires a rigorous approach to both experimental execution and environmental safety[1][2]. Because this compound contains a covalently bound halogen (chlorine) on an imidazopyrazine scaffold, its downstream waste management is governed by strict regulatory frameworks.

This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, experimental integration, and proper RCRA-compliant disposal of this compound. Our goal is to ensure your laboratory maintains operational excellence, regulatory compliance, and uncompromising safety standards.

Operational Overview & Chemical Profile

Before integrating this compound into your synthetic pipeline (e.g., amidation reactions for kinase inhibitor synthesis), personnel must be familiar with its physicochemical properties and hazard profile.

Quantitative Data & Hazard Summary
Property / AttributeSpecification
Chemical Name 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS Number 1196157-29-5
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word Warning (GHS07)
Waste Classification Halogenated Organic Waste (EPA RCRA Compliant)

Mechanistic Toxicology & Safety Rationale

As a Senior Application Scientist, I emphasize that understanding the causality behind safety protocols is more effective than rote memorization.

  • Respiratory and Dermal Hazards (H315, H319, H335): The carboxylic acid moiety imparts mild acidity, while the electron-withdrawing chlorine atom and the nitrogen-rich imidazopyrazine core create a highly polarized molecule. This polarization allows the fine powder to interact aggressively with the moisture in mucous membranes, leading to acute respiratory and ocular irritation[2][3].

  • Halogenated Waste Constraints: The presence of the chlorine atom dictates its disposal pathway. If combusted at standard temperatures, halogenated organics can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that this compound be segregated into a specific Halogenated Waste Stream destined for high-temperature (>1000°C) incineration equipped with alkaline scrubbers[4][5].

SOP: Safe Handling & Experimental Workflow

To prevent aerosolization and ensure high-yield synthetic workflows, follow this self-validating handling protocol.

Step-by-Step Handling Procedure
  • Engineering Controls: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Don standard nitrile gloves, splash-proof safety goggles, and a flame-resistant laboratory coat. If handling bulk quantities (>50g), double-gloving is required.

  • Static Mitigation: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a dry powder prone to static cling. Use an anti-static ionizer near the balance and utilize anti-static polymeric or aluminum weigh boats to prevent the powder from aerosolizing into the user's breathing zone.

  • Transfer: Use a stainless steel micro-spatula. Cap the source bottle immediately after transfer to prevent ambient moisture degradation.

SynthesisWorkflow Reagent 6-Chloroimidazo[1,2-a]pyrazine -2-carboxylic acid Reaction Amidation / Coupling (e.g., HATU, DIPEA) Reagent->Reaction Reactant Product Kinase Inhibitor Candidate Reaction->Product Target Waste Halogenated Liquid & Solid Waste Reaction->Waste Byproducts

Figure 1: Typical synthesis workflow utilizing 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid and waste generation points.

SOP: Halogenated Waste Disposal Protocol

According to Prudent Practices in the Laboratory, mixing halogenated and non-halogenated waste exponentially increases disposal costs and ruins the potential for non-halogenated waste to be used in commercial fuel blending[6][7].

Step-by-Step Disposal Procedure
  • Strict Segregation:

    • Solid Waste: Place all contaminated weigh boats, pipette tips, and Kimwipes into a designated, puncture-proof container labeled "Halogenated Solid Waste" .

    • Liquid Waste: Reaction filtrates, mother liquors, and wash solvents containing traces of the compound must be funneled into a dedicated "Halogenated Organic Liquid Waste" carboy (e.g., HDPE plastic)[8].

  • Compatibility Check: Do not mix this waste stream with strong oxidizing agents, heavy metals, or aqueous acidic waste.

  • Labeling (RCRA Compliance): Attach a hazardous waste tag the moment the first drop of waste enters the container. Explicitly list "6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid" and check the boxes for Toxic and Halogenated [7][9].

  • Storage: Store the waste carboy in secondary containment (a spill tray) in a cool, well-ventilated waste accumulation area, ensuring the cap is tightly sealed when not actively receiving waste.

DisposalWorkflow SolidWaste Solid Waste (Contaminated Consumables) Segregation Waste Segregation (Halogenated Stream) SolidWaste->Segregation LiquidWaste Liquid Waste (Reaction Filtrates) LiquidWaste->Segregation Incineration High-Temperature Incineration (>1000°C) Segregation->Incineration EPA RCRA Compliant Scrubber Alkaline Scrubber System (Neutralizes HCl) Incineration->Scrubber Exhaust Gases Emission Safe Environmental Release (H2O, CO2, NaCl) Scrubber->Emission

Figure 2: Halogenated waste disposal pathway ensuring neutralization of corrosive byproducts.

Emergency Spill Response

In the event of an accidental spill, immediate and calculated action prevents respiratory exposure and laboratory contamination[10].

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Suppress Dust (Critical Step): Do not dry-sweep the powder, as this will aerosolize the compound. Instead, gently cover the spill with a paper towel dampened with a compatible solvent (e.g., isopropanol or water).

  • Collection: Using a non-sparking tool or a disposable plastic scoop, carefully lift the dampened towel and the powder together.

  • Disposal: Place the collected material directly into the Halogenated Solid Waste container.

  • Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water to remove any residual acidity, followed by an alcohol wipe-down.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste."[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid (CAS No. 1196157-29-5) is a heterocyclic molecule with potential applications in medicinal chemistry.[1] Handling such specialized reagents requires a proactive and informed approach to safety. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling protocols necessary to work with this compound safely.

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific molecule is not widely available, a robust safety protocol can be established by analyzing data from structurally similar compounds. The core principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. By examining the hazards associated with close chemical analogs, we can logically deduce the necessary protective measures.

Hazard Assessment: An Evidence-Based Approach

The primary hazards associated with 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid are anticipated to be irritation to the skin, eyes, and respiratory system. This assessment is based on hazard classifications for its close structural analogs, as summarized below.

Compound CAS Number GHS Hazard Statements Signal Word Source
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid1000018-56-3H302, H315, H319, H335Warning
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid182181-19-7H315, H319, H335Warning[2]
6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid14714-24-0Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationWarning[3]

Key Hazard Definitions:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Given this evidence, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of the compound, which is likely a solid powder.

Core Directive: Multi-Layered Personal Protective Equipment

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard.[4] For 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid, a comprehensive PPE strategy is mandatory.

Eye and Face Protection

Direct contact with chemical powders or splash from solutions can cause severe and potentially irreversible eye damage.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5] Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors.[4]

  • Secondary Protection: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing, such as when transferring the solid, preparing solutions, or running reactions outside of a contained system.[4][5] The face shield protects the entire face from direct contact.

Hand Protection

The compound is classified as a skin irritant. Therefore, appropriate gloves are essential.

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation for handling most laboratory chemicals and will provide adequate protection for incidental contact.[6]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Best Practice: For procedures involving larger quantities or extended handling times, consider double-gloving. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. All contaminated gloves must be disposed of as hazardous waste.

Body Protection

To protect against skin contact from spills or splashes, appropriate body protection is necessary.

  • Laboratory Coat: A chemical-resistant or flame-retardant laboratory coat must be worn and kept fully buttoned.[5][7] This ensures maximum coverage of personal clothing and skin.

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[5] Open-toed shoes, sandals, shorts, and skirts are not permitted.

Respiratory Protection

The primary defense against respiratory irritation from chemical dusts is the use of engineering controls.

  • Engineering Control: All weighing and handling of solid 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid, as well as the preparation of its solutions, must be performed inside a certified chemical fume hood.[8][9]

  • Respiratory Mask: In the rare event that work must be performed outside of a fume hood where dust or aerosol generation is possible, or during a large spill cleanup, a NIOSH-approved respirator is required.[4] A half-mask respirator with N95 (for particulates) or organic vapor cartridges would be appropriate, depending on the specific task's risk assessment.

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Hazard Review (Review this guide & SDS of analogs) B 2. Verify Engineering Controls (Fume hood certification is current) A->B C 3. Assemble All Required PPE B->C D 4. Don PPE (Correct Sequence) C->D E 5. Work Within Fume Hood (Weighing, Transfers, Reactions) D->E F 6. Keep Containers Closed E->F G 7. Segregate Waste (Solid vs. Liquid, Contaminated PPE) F->G H 8. Clean Work Area (Decontaminate surfaces) G->H I 9. Doff PPE (Correct Sequence) H->I J 10. Wash Hands Thoroughly I->J

Caption: Experimental workflow for handling 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid.

Protocol 1: Step-by-Step PPE Donning Procedure
  • Lab Coat and Attire: Ensure you are wearing a fully buttoned lab coat over appropriate personal clothing (long pants, closed-toe shoes).

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required by the procedure, place the face shield over the goggles.

Protocol 2: Step-by-Step PPE Doffing Procedure

The goal is to remove PPE without contaminating yourself.

  • Outer Gloves (if used): Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Face Shield: Remove the face shield by handling the head strap, avoiding the front surface.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Goggles: Remove goggles from the back of the head forward.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Solid Waste: All disposable items contaminated with 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Container Management: Use chemically resistant containers (e.g., high-density polyethylene) for waste collection.[8] Keep waste containers closed when not in use and store them in a designated secondary containment area.

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid, advancing scientific discovery while prioritizing personal and environmental safety.

References

  • Maybridge (2025). 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Safety Data Sheet. Available at: [Link]

  • Alichem LLC. (N.D.). 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid: A Versatile Research Compound. Available at: [Link]

  • PubChem. (2025). Pyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2025). 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride. Available at: [Link]

  • Euro Chlor. (N.D.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Dartmouth College. (N.D.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Available at: [Link]

  • University of California, Santa Cruz. (N.D.). Chapter 3 - Personal Protective Equipment. Environment, Health and Safety. Available at: [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • ChemTalk. (N.D.). Lab Safety Equipment & PPE. Available at: [Link]

  • Ecolink. (2025). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available at: [Link]

  • University of Southern California. (N.D.). Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. Available at: [Link]

  • Pipe Testing Services. (N.D.). Chlorination Safety Protocols & PPE for Water Disinfection. Available at: [Link]

  • Olin Chlor Alkali. (N.D.). Chlorinated Solvents Product Stewardship Manual. Available at: [Link]

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